Tebipenem Pivoxil
描述
Structure
3D Structure
属性
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O6S2/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21/h11-15,26H,6-10H2,1-5H3/t11-,12-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUDIPVBUUXCDG-QHSBEEBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167228 | |
| Record name | Tebipenem pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161715-24-8 | |
| Record name | Tebipenem pivoxil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161715-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tebipenem pivoxil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161715248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tebipenem pivoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16840 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tebipenem pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEBIPENEM PIVOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95AK1A52I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Tebipenem Pivoxil
Abstract
This compound, the first orally bioavailable carbapenem, represents a significant advancement in the treatment of bacterial infections, particularly those caused by multidrug-resistant pathogens. This technical guide provides a comprehensive overview of its discovery, mechanism of action, chemical synthesis, and clinical development. It includes detailed experimental protocols, quantitative data from key studies, and visualizations of critical pathways and processes to serve as a resource for professionals in the field of drug development and infectious disease research.
Discovery and Development
The emergence of bacterial resistance to beta-lactam antibiotics in the late 20th century spurred the search for novel agents with enhanced stability and a broader spectrum of activity.[1][2] Carbapenems, a class of beta-lactam antibiotics, were identified as potent inhibitors of bacterial cell wall synthesis.[3] The first carbapenem, thienamycin, was isolated from Streptomyces cattleya in 1976.[4] However, its inherent instability limited its clinical utility.[4] This led to the development of more stable synthetic derivatives like imipenem.[1]
A major limitation of early carbapenems was their poor oral bioavailability, necessitating intravenous administration.[5] The development of an oral carbapenem was a long-standing goal to facilitate outpatient therapy and improve patient compliance. This goal was realized with the discovery of tebipenem.
This compound (formerly known as L-084) was developed by Meiji Seika Pharma in Japan.[6][7] It is a prodrug of tebipenem, formulated as a pivaloyloxymethyl ester to enhance absorption from the gastrointestinal tract.[5][8] After oral administration, it is rapidly hydrolyzed by esterases in the intestinal mucosa to release the active moiety, tebipenem.[9] this compound was first approved for use in Japan in 2009 under the brand name Orapenem® for treating pediatric infections such as pneumonia, otitis media, and sinusitis.[7][10][11]
Recognizing its potential to address unmet needs in treating complicated urinary tract infections (cUTIs) caused by resistant bacteria, Spero Therapeutics, in partnership with GSK, has been developing a hydrobromide salt of the drug (tebipenem HBr) for the adult population in the United States and other regions.[11][12][13]
Mechanism of Action
This compound's efficacy stems from its ability to inhibit the synthesis of the bacterial cell wall, a structure essential for bacterial integrity and survival.[9][14]
-
Prodrug Activation : this compound is administered orally in its inactive ester form. In the intestinal tract, it is absorbed and rapidly converted to its active form, tebipenem, by esterase enzymes.[9]
-
PBP Inhibition : As a beta-lactam antibiotic, the active tebipenem molecule targets and covalently binds to penicillin-binding proteins (PBPs).[14] PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, the primary component of the cell wall.
-
Cell Wall Disruption : By inhibiting the transpeptidase activity of PBPs, tebipenem prevents the cross-linking of peptidoglycan strands. This disruption weakens the cell wall, leading to a loss of structural integrity, cell lysis, and ultimately, bacterial death.[9][14]
-
Stability to β-Lactamases : A key advantage of tebipenem, like other carbapenems, is its structural stability against hydrolysis by many beta-lactamase enzymes, which are a common mechanism of resistance in bacteria.[9] This allows it to remain effective against many pathogens that are resistant to other beta-lactam antibiotics.[15]
Chemical Synthesis
The synthesis of this compound is a multi-step process. While various specific routes have been developed, a general and common pathway involves the condensation of key intermediates, followed by deprotection and esterification to yield the final prodrug.[16][17]
Experimental Protocol: General Synthesis
The following is a representative protocol for the synthesis of this compound, adapted from published methodologies.[16][17]
Step 1: Condensation to form protected Tebipenem
-
Reactants : Azabicyclo phosphate intermediate and 3-mercapto-1-(1,3-thiazoline-2-yl) azetidine hydrochloride.
-
Solvent : Acetonitrile.
-
Base : Diisopropylethylamine.
-
Procedure : a. Dissolve the azabicyclo phosphate intermediate in acetonitrile in a reaction vessel under an inert atmosphere (e.g., nitrogen). b. Add diisopropylethylamine to the solution and stir. c. Add the 3-mercapto-1-(1,3-thiazoline-2-yl) azetidine hydrochloride portion-wise while maintaining the reaction temperature. d. Stir the mixture at room temperature until reaction completion is confirmed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). e. Upon completion, quench the reaction and perform an aqueous workup to isolate the crude protected tebipenem intermediate.
Step 2: Deprotection (Hydrogenolysis)
-
Reactant : Protected tebipenem intermediate from Step 1.
-
Solvent System : A mixed solvent system, such as ethyl acetate and an aqueous potassium bicarbonate solution.
-
Catalyst : Palladium on carbon (Pd/C).
-
Procedure : a. Dissolve the intermediate in the mixed solvent system. b. Add the Pd/C catalyst. c. Subject the mixture to hydrogenation (H2 gas) under pressure. d. Monitor the reaction until the p-nitrobenzyl protecting group is completely removed. e. Filter off the catalyst and separate the aqueous layer containing the tebipenem salt.
Step 3: Esterification to this compound
-
Reactants : Tebipenem (from Step 2) and iodomethyl pivalate.
-
Catalyst : A phase transfer catalyst (e.g., benzyl triethylammonium chloride).
-
Base : Anhydrous potassium carbonate.
-
Procedure : a. To the aqueous solution of tebipenem, add the phase transfer catalyst and anhydrous potassium carbonate. b. Add iodomethyl pivalate and stir the reaction vigorously at a controlled temperature. c. Monitor the reaction for the formation of the this compound ester. d. Once complete, extract the product with an organic solvent (e.g., ethyl acetate). e. Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure. f. Purify the resulting crude product using column chromatography or recrystallization to obtain pure this compound.
Preclinical and Clinical Data
Tebipenem has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including strains that produce extended-spectrum β-lactamases (ESBLs).[18][19]
Table 1: In Vitro Activity of this compound (MIC90)
| Organism | This compound MIC90 (μg/mL) |
| Escherichia coli | 1 |
| Klebsiella pneumoniae | 0.5 |
| Enterobacter aerogenes | ≤0.125 |
| Haemophilus influenzae | 0.25 |
| Pseudomonas aeruginosa | 64 |
| Acinetobacter baumannii | 64 |
| (Data sourced from in vitro studies)[20] |
Clinical Efficacy: The ADAPT-PO and PIVOT-PO Trials
The efficacy and safety of oral this compound hydrobromide for the treatment of complicated urinary tract infections (cUTI) and acute pyelonephritis (AP) have been evaluated in major Phase 3 clinical trials.
ADAPT-PO Trial: This randomized, double-blind trial compared oral this compound HBr to intravenous (IV) ertapenem.[21]
PIVOT-PO Trial: This global, randomized, double-blind trial compared oral tebipenem HBr to IV imipenem-cilastatin in hospitalized adults with cUTI.[22]
Table 2: Summary of Phase 3 Clinical Trial Efficacy Data
| Trial | Treatment Group | Comparator Group | Primary Endpoint: Overall Response Rate | Treatment Difference (95% CI) | Outcome |
| ADAPT-PO [21] | Oral Tebipenem HBr (n=449) | IV Ertapenem (n=419) | 58.8% | 61.6% | -3.3% (-9.7 to 3.2) |
| PIVOT-PO [22] | Oral Tebipenem HBr (n=446) | IV Imipenem-Cilastatin (n=483) | 58.5% | 60.2% | -1.3% (-7.5 to 4.8) |
Overall Response = Composite of clinical cure and favorable microbiologic response at the test-of-cure visit.
Experimental Protocol: Phase 3 Clinical Trial (ADAPT-PO Example)
This protocol provides a high-level overview of the methodology used in a pivotal Phase 3 trial.[21][23]
-
Study Design : A Phase 3, multicenter, randomized, double-blind, double-dummy, non-inferiority study.
-
Patient Population : Hospitalized adult patients diagnosed with complicated urinary tract infection or acute pyelonephritis.
-
Randomization : Eligible patients were randomly assigned in a 1:1 ratio to one of two treatment arms.
-
Treatment Arms :
-
Investigational Arm : Oral this compound hydrobromide (600 mg every 8 hours) plus an intravenous placebo.
-
Comparator Arm : Intravenous ertapenem (1 g every 24 hours) plus an oral placebo.
-
-
Treatment Duration : 7 to 10 days. Duration could be extended up to 14 days for patients with concurrent bacteremia.
-
Primary Efficacy Endpoint : The primary outcome was the overall response at the test-of-cure (TOC) visit, scheduled for Day 19 (± 2 days). Overall response was a composite endpoint defined as:
-
Clinical Cure : Complete resolution or significant improvement of baseline symptoms and no new symptoms.
-
Microbiological Eradication : Reduction of the baseline uropathogen to <10³ colony-forming units (CFU)/mL in the urine culture.
-
-
Non-inferiority Margin : The pre-specified non-inferiority margin for the treatment difference was 12.5%.[21]
-
Safety Assessment : Adverse events were monitored throughout the study and for a follow-up period. The most common adverse events reported were mild diarrhea and headache.[21]
Conclusion
This compound stands as a landmark achievement in antibiotic development, being the first orally administered carbapenem. Its discovery was driven by the critical need to overcome the administration limitations of earlier carbapenems and to provide a potent oral option for treating infections caused by resistant bacteria. The multi-step synthesis has been refined for viable production, and robust clinical trial data have demonstrated its non-inferiority to established intravenous carbapenems for treating complicated urinary tract infections. For drug development professionals, this compound serves as a successful case study in prodrug design and a valuable new tool in the ongoing battle against antimicrobial resistance.
References
- 1. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thesciencenotes.com [thesciencenotes.com]
- 3. Carbapenem - Wikipedia [en.wikipedia.org]
- 4. JMM Profile: Carbapenems: a broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tebipenem - Wikipedia [en.wikipedia.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. This compound | C22H31N3O6S2 | CID 9892071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Orapenem Fine Granules 10% for Children: Meiji Seika | PHARMA JAPAN [pj.jiho.jp]
- 11. gsk.com [gsk.com]
- 12. Spero Therapeutics this compound Hydrobromide Phase 3 Data Published in The New England Journal of Medicine | The Lundbeck Foundation [lundbeckfonden.com]
- 13. Tebipenem Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]
- 14. What is this compound used for? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. CN103059028A - Preparation method of this compound - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Oral this compound Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. gsk.com [gsk.com]
- 23. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Tebipenem Pivoxil: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical structure, properties, and mechanism of action of the first orally available carbapenem antibiotic.
Introduction
Tebipenem Pivoxil is a groundbreaking antibiotic, representing the first orally bioavailable carbapenem.[1] As a prodrug, it is formulated as the pivaloyloxymethyl ester of tebipenem, a modification that significantly enhances its absorption and bioavailability, allowing for oral administration.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies for its analysis, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a complex molecule with a core carbapenem structure essential for its antibacterial activity. Its chemical identity and key properties are summarized below.
Table 1: Chemical Identity of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (2,2-dimethyl-1-oxopropoxy)methyl ester | [2] |
| CAS Number | 161715-24-8 | [2] |
| Molecular Formula | C22H31N3O6S2 | [3] |
| Synonyms | L-084, ME1211, TBPM-PI, Orapenem | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 497.63 g/mol | [3] |
| Melting Point | 135 °C | [4] |
| LogP | 2.3 | [3] |
| Solubility | DMSO: ~99 mg/mLDimethyl formamide: ~30 mg/mLEthanol: ~87 mg/mLWater: InsolubleDMSO:PBS (pH 7.2) (1:6): ~0.14 mg/mL | [5][6] |
Mechanism of Action
This compound is a prodrug that is rapidly converted to its active form, tebipenem, in the body. The primary mechanism of action of tebipenem is the inhibition of bacterial cell wall synthesis.
Prodrug Conversion
Upon oral administration, this compound is absorbed and its ester bond is cleaved by carboxylesterases, primarily in intestinal epithelial cells, to release the active moiety, tebipenem.[5] This conversion is crucial for its oral bioavailability.
References
The Pharmacokinetics and Pharmacodynamics of Oral Tebipenem Pivoxil: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tebipenem pivoxil is a novel, orally bioavailable carbapenem antibiotic. It is a prodrug that is rapidly converted to its active moiety, tebipenem, which exhibits potent broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains of Enterobacterales. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from non-clinical and clinical studies. Detailed experimental protocols for pivotal assays are provided, and key processes are visualized to offer a thorough understanding for researchers, scientists, and drug development professionals in the field of infectious diseases.
Introduction
The rise of antimicrobial resistance, particularly among Gram-negative pathogens, poses a significant global health threat. Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity, often reserved for treating severe infections caused by MDR bacteria. However, their use has been limited to intravenous administration, creating a need for effective oral options to facilitate the transition of care from hospital to home and to treat less severe infections in the community. This compound was developed to address this unmet medical need.[1] Marketed in Japan as Orapenem® for pediatric infections since 2009, its hydrobromide salt, this compound hydrobromide (TBP-PI-HBr), has been undergoing extensive clinical development for the treatment of complicated urinary tract infections (cUTI), including acute pyelonephritis (AP), in adults.[1][2]
Mechanism of Action
Like other β-lactam antibiotics, tebipenem's mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] Specifically, tebipenem binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3] This disruption of cell wall integrity leads to cell lysis and bacterial death.[3] A key advantage of carbapenems, including tebipenem, is their stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs), which are a common cause of resistance to other β-lactam antibiotics.[3]
Diagram 1: Mechanism of action of Tebipenem.
Pharmacokinetics
The pharmacokinetic profile of tebipenem has been characterized in several studies involving healthy adult subjects and specific patient populations.
Absorption and Bioavailability
Following oral administration, this compound is rapidly absorbed and hydrolyzed by esterases in the intestinal mucosa to form the active moiety, tebipenem.[3]
-
Single Ascending Dose (SAD) Studies: In healthy adults, single oral doses of this compound hydrobromide ranging from 100 mg to 900 mg resulted in a linear and dose-proportional increase in mean tebipenem plasma concentrations.[4][5]
-
Multiple Ascending Dose (MAD) Studies: Following multiple doses of 300 mg or 600 mg every 8 hours for 14 days, the maximum concentration (Cmax) of tebipenem was reached within 1.5 hours.[4][5] No significant accumulation was observed with q8h dosing, which is consistent with its short half-life.[4]
-
Food Effect: The administration of this compound with a high-fat meal has a variable effect depending on the formulation. For the immediate-release (IR) formulation, food does not significantly impact the area under the curve (AUC), although it may slightly reduce the Cmax.[4][6] For some extended-release (ER) formulations, food can increase both Cmax and AUC.[4]
Distribution
Tebipenem distributes into various tissues, including the lungs. A study in healthy adults who received 600 mg of this compound hydrobromide every 8 hours showed that tebipenem penetrates into the epithelial lining fluid (ELF) and alveolar macrophages (AM).[7]
Metabolism and Excretion
Tebipenem is primarily cleared through renal excretion.[4][8] Approximately 55% to 60% of the administered dose is recovered in the urine as unchanged tebipenem.[4][5] In a study with radiolabeled this compound hydrobromide, the total recovery of radioactivity was approximately 83.3%, with 38.7% in urine and 44.6% in feces.[9] The main circulating components in plasma are tebipenem and its inactive ring-opened metabolite.[9]
Pharmacokinetics in Special Populations
-
Renal Impairment: The plasma exposure (AUC) of tebipenem increases with the severity of renal impairment.[10][11] A dose reduction may be necessary for patients with a creatinine clearance (CLCR) of ≤50 mL/min and those with end-stage renal disease (ESRD) on hemodialysis.[10][11] Hemodialysis can reduce tebipenem plasma exposure by approximately 40%.[10][11]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters from single and multiple ascending dose studies in healthy adults.
Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Tebipenem (Fasted State)
| Dose (mg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·h/mL) | t½ (hr) |
| 100 | 2.2 ± 0.7 | 0.5 | 3.5 ± 0.6 | 0.9 ± 0.1 |
| 300 | 6.7 ± 1.5 | 0.5 | 11.2 ± 1.8 | 1.0 ± 0.1 |
| 600 | 13.5 ± 3.2 | 0.75 | 24.1 ± 4.5 | 1.0 ± 0.1 |
| 900 | 18.1 ± 4.1 | 1.0 | 35.9 ± 7.3 | 1.1 ± 0.1 |
| Data are presented as mean ± standard deviation. Tmax is presented as the median. Data sourced from Eckburg et al., 2019.[4] |
Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of Tebipenem
| Dose | Day | Cmax (µg/mL) | Tmax (hr) | AUC0-8h (µg·h/mL) |
| 300 mg q8h | 1 | 6.5 ± 1.4 | 0.75 | 10.9 ± 1.9 |
| 14 | 7.8 ± 1.8 | 0.75 | 11.0 ± 2.1 | |
| 600 mg q8h | 1 | 13.4 ± 3.1 | 1.0 | 29.8 ± 6.0 |
| 14 | 15.1 ± 3.5 | 1.0 | 27.4 ± 5.4 | |
| Data are presented as mean ± standard deviation. Tmax is presented as the median. Data sourced from Eckburg et al., 2019.[4] |
Table 3: Effect of Food on Tebipenem Pharmacokinetics (300 mg and 600 mg IR formulations)
| Dose (mg) | State | Cmax (µg/mL) | AUC (µg·h/mL) |
| 300 | Fasted | 6.7 ± 1.5 | 11.2 ± 1.8 |
| Fed | 3.4 ± 1.1 | 10.9 ± 2.3 | |
| 600 | Fasted | 13.5 ± 3.2 | 24.1 ± 4.5 |
| Fed | 9.8 ± 2.7 | 25.3 ± 5.6 | |
| Data are presented as mean ± standard deviation. Data sourced from Eckburg et al., 2019.[4] |
Pharmacodynamics
The pharmacodynamic profile of tebipenem has been evaluated through in-vitro susceptibility testing and in-vivo infection models.
In-Vitro Activity
Tebipenem demonstrates potent in-vitro activity against a broad range of bacterial pathogens.
-
Enterobacterales : Tebipenem is highly active against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, including strains that produce ESBLs.[12][13][14] The MIC90 for Enterobacterales is generally ≤0.06 µg/mL.[13][14]
-
Other Pathogens: Tebipenem also shows activity against Gram-positive organisms such as Streptococcus pneumoniae and Staphylococcus aureus, as well as some anaerobic bacteria.[7][12][15]
-
Post-Antibiotic Effect (PAE): Tebipenem exhibits a post-antibiotic effect, meaning its suppressive effect on bacterial growth persists even after the drug concentration falls below the minimum inhibitory concentration (MIC).[12]
Table 4: In-Vitro Activity of Tebipenem Against Key Pathogens
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | ≤0.03 | 0.06 |
| Klebsiella pneumoniae | 0.03 | 0.06 |
| Proteus mirabilis | ≤0.03 | 0.12 |
| Enterobacterales (overall) | ≤0.03 | 0.06 |
| Streptococcus pneumoniae | ≤0.008 | 0.12 |
| Haemophilus influenzae | 0.12 | 0.5 |
| Data compiled from multiple sources.[7][12][13][14][16] |
In-Vivo Pharmacodynamics and PK/PD Targets
In-vivo studies, primarily using the neutropenic murine thigh infection model, have been crucial in defining the PK/PD index that best correlates with tebipenem's efficacy.
-
PK/PD Index: Tebipenem exhibits time-dependent killing, and the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) is the PK/PD index that best predicts its efficacy.[17][18]
-
PK/PD Target for Efficacy: A target of fAUC/MIC of approximately 23 has been associated with bacterial stasis (no change in bacterial count) in the neutropenic murine thigh infection model.[17] For a more robust effect, such as a 1-log10 reduction in bacterial density, a higher fAUC/MIC is required.
-
Suppression of Resistance: Studies using the hollow-fiber infection model have shown that progressively more fractionated dosing regimens can suppress the emergence of resistance.[13][17] An fAUC/MIC value of 34.58 to 51.87 was associated with logarithmic killing and suppression of resistance.[17]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Diagram 2: Broth microdilution workflow for MIC determination.
Protocol: The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A standardized inoculum of the test organism is prepared and added to the wells of a microtiter plate containing serial two-fold dilutions of tebipenem in cation-adjusted Mueller-Hinton broth. The plates are incubated at 35°C for 16-20 hours, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Neutropenic Murine Thigh Infection Model
This in-vivo model is used to evaluate the efficacy of antimicrobial agents and to determine the PK/PD index that correlates with their activity.
Diagram 3: Workflow for the neutropenic murine thigh infection model.
Protocol: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. Thigh muscles are then infected with a standardized inoculum of the test organism. This compound is administered orally at various doses and dosing intervals. At predetermined time points, mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the number of colony-forming units (CFU) per gram of tissue. This allows for the assessment of the drug's effect on bacterial growth.
Hollow-Fiber Infection Model
This in-vitro model simulates human pharmacokinetics and is used to study the time course of antimicrobial activity and the emergence of resistance.
Diagram 4: Workflow for the hollow-fiber infection model.
Protocol: A hollow-fiber cartridge, which contains semi-permeable fibers, is inoculated with a high concentration of the test organism. A computer-controlled pump system is used to infuse and clear tebipenem from the central reservoir, simulating the pharmacokinetic profile observed in humans. Samples are collected from the cartridge over several days to determine the total and resistant bacterial populations, allowing for a detailed assessment of the drug's bactericidal activity and its potential to suppress the emergence of resistance.
Phase 3 Clinical Trial (ADAPT-PO)
The ADAPT-PO trial was a pivotal Phase 3, randomized, double-blind study to assess the efficacy and safety of oral this compound hydrobromide compared to intravenous ertapenem in patients with cUTI or AP.[19][20]
Protocol: Hospitalized adult patients with cUTI or AP were randomized to receive either oral this compound hydrobromide (600 mg every 8 hours) or intravenous ertapenem (1 g every 24 hours) for 7 to 10 days.[15] The primary endpoint was the overall response (a combination of clinical cure and microbiological eradication) at the test-of-cure visit.[15]
Conclusion
This compound represents a significant advancement in the field of antibacterial therapy, offering a much-needed oral treatment option for infections caused by multidrug-resistant Gram-negative bacteria. Its pharmacokinetic profile is characterized by rapid absorption, dose-proportional exposure, and primary renal elimination. The pharmacodynamics of tebipenem are well-defined, with the fAUC/MIC ratio being the key driver of efficacy. The data summarized in this technical guide provide a robust foundation for understanding the clinical potential of this novel oral carbapenem and for guiding its appropriate use in the face of evolving antimicrobial resistance. Further research will continue to refine its role in the management of infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Characterization of Tebipenem, an Orally Active Carbapenem, against Biothreat Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. Bioequivalence of two oral formulations of this compound hydrobromide in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Murine thigh model of infection. [bio-protocol.org]
- 15. Spero Therapeutics Announces Positive Topline Results from [globenewswire.com]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 17. Pharmacokinetics, Urinary Excretion, and Pharmaco-Metabolomic Study of this compound Granules After Single Escalating Oral Dose in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Conversion of Tebipenem Pivoxil to its Active Form, Tebipenem: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tebipenem pivoxil is an orally administered prodrug of tebipenem, a broad-spectrum carbapenem antibiotic. The clinical efficacy of this compound is contingent on its efficient conversion to the active moiety, tebipenem, within the body. This technical guide provides a comprehensive overview of the in vivo conversion process, detailing the metabolic pathways, key enzymes, and pharmacokinetic profiles in various species. The document includes structured data tables for quantitative comparison, detailed experimental methodologies, and visual diagrams of the metabolic and experimental workflows to support researchers and drug development professionals in the field of antibiotic therapy.
Introduction
The development of orally bioavailable carbapenems represents a significant advancement in the treatment of multidrug-resistant bacterial infections, offering a transition from intravenous to oral therapy. This compound was designed to overcome the poor oral absorption of its active form, tebipenem. This is achieved by masking a carboxyl group with a pivaloyloxymethyl ester, which is cleaved in vivo to release the active drug. A thorough understanding of this conversion process is critical for optimizing dosing regimens and predicting clinical outcomes.
The Metabolic Pathway of this compound Conversion
The conversion of this compound to tebipenem is a rapid and efficient enzymatic process that primarily occurs in the enterocytes of the gastrointestinal tract.[1][2][3] This strategic location of conversion ensures that the active drug is readily available for absorption into the systemic circulation.
Enzymatic Hydrolysis
The core of the conversion process is the hydrolysis of the pivaloyloxymethyl ester bond of this compound. This reaction is catalyzed by intestinal esterases, with carboxylesterases being the principal enzymes involved.[4] The hydrolysis yields the active tebipenem, pivalic acid, and formaldehyde.
Intestinal Absorption
This compound exhibits high intestinal absorption, a characteristic attributed to both passive diffusion and carrier-mediated transport.[5][6] The prodrug is a substrate for the organic anion transporting polypeptides OATP1A2 and OATP2B1, which facilitate its uptake into the intestinal epithelial cells.[5][6]
Systemic Circulation and Further Metabolism
Following its formation and absorption, tebipenem is the primary circulating entity in the plasma.[1][3] The prodrug, this compound, is typically undetectable in the systemic circulation, underscoring the rapid and complete nature of its conversion in the gut wall.[7] A major metabolite of tebipenem found in plasma is the inactive ring-opened form, LJC 11562.[1][3]
Elimination
The elimination of tebipenem and its metabolites occurs through both renal and fecal pathways.[1][3]
Metabolic Conversion Pathway Diagram
In vivo conversion of this compound.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of tebipenem following oral administration of this compound has been characterized in various preclinical species and in humans. The following tables summarize key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of Tebipenem in Preclinical Species Following Oral Administration of this compound
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference(s) |
| Mouse | 10 | - | - | - | 71.4 | [8] |
| Rat | 10 | - | - | - | 59.1 | [8] |
| Dog | - | - | - | - | 34.8 | [8] |
| Monkey | - | - | - | - | 44.9 | [8] |
Note: Specific Cmax, Tmax, and AUC values were not detailed in the abstract.
Table 2: Pharmacokinetic Parameters of Tebipenem in Healthy Human Adults Following Single Oral Doses of this compound Hydrobromide (Fasted State)
| Dose (mg) | Cmax (ng/mL) | Tmax (h) (median) | AUC0-last (ng·h/mL) | t1/2 (h) | Reference(s) |
| 100 | 1,020 | 0.5 | 1,600 | 0.8 | [1] |
| 300 | 4,210 | 0.8 | 6,360 | 1.0 | [1] |
| 600 | 6,203 | 1.3 | 12,000 | 1.1 | [9] |
| 900 | 11,200 | 1.0 | 22,200 | 1.0 | [1] |
Table 3: Pharmacokinetic Parameters of Tebipenem in Healthy Human Adults Following Multiple Oral Doses of this compound Hydrobromide (q8h)
| Dose (mg) | Day | Cmax (ng/mL) | Tmax (h) (median) | AUC0-8 (ng·h/mL) | Accumulation Ratio (AUC) | Reference(s) |
| 300 | 1 | 3,920 | 0.8 | 6,170 | 1.01 | [1] |
| 300 | 14 | 4,030 | 0.8 | 6,220 | [1] | |
| 600 | 1 | 6,560 | 1.0 | 11,200 | 0.87 | [1] |
| 600 | 14 | 10,800 | 1.0 | 16,300 | [1] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of this compound's in vivo conversion.
In Vivo Animal Pharmacokinetic Studies
To determine the pharmacokinetic profile of tebipenem following oral administration of this compound in animal models.
Studies have been conducted in mice, rats, dogs, and monkeys.[8] A neutropenic murine acute pyelonephritis model has also been utilized.[7]
-
Animal Preparation: Female Swiss Webster mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[7]
-
Drug Administration: this compound hydrobromide is administered as a single oral dose via gavage.[10] The vehicle used can be canola oil.[11] Doses typically range from 1 to 100 mg/kg.[7]
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours).[7] Collection can be performed via submandibular vein puncture for serial sampling.
-
Plasma Preparation: Whole blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 2,000 x g for 15 minutes at 4°C). The resulting plasma is stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of tebipenem are determined using a validated UPLC-MS/MS method.
Human Mass Balance Study
To determine the absorption, metabolism, and excretion of this compound in healthy human subjects.
-
Study Population: Healthy male subjects are enrolled.
-
Drug Administration: A single oral dose of 600 mg [14C]-labeled this compound hydrobromide is administered.[12]
-
Sample Collection: Blood, urine, and fecal samples are collected at predetermined intervals.
-
Analysis:
-
Total radioactivity in all samples is measured.
-
Plasma samples are analyzed for tebipenem concentrations using LC-MS/MS.
-
Metabolite profiling is conducted on plasma, urine, and feces to identify and characterize metabolites.
-
In Vitro Caco-2 Permeability Assay
To assess the intestinal permeability of this compound and identify potential transport mechanisms.
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
The transport of this compound is measured in both directions: apical to basolateral (A-B) and basolateral to apical (B-A).
-
The compound is added to the donor compartment, and samples are taken from the receiver compartment at various time points.
-
-
Analysis: The concentration of this compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
UPLC-MS/MS Bioanalytical Method for Tebipenem Quantification
To accurately quantify the concentration of tebipenem in plasma samples.
-
Sample Preparation: Plasma samples are prepared using a protein precipitation method. Acetonitrile and a stabilizing agent like 3-morpholinopropanesulfonic acid (MOPS) are added to the plasma to precipitate proteins and stabilize the analyte.[13]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific parent-to-daughter ion transitions for tebipenem and an internal standard.
-
Experimental Workflow Diagram
General experimental workflow.
Conclusion
The conversion of the prodrug this compound to its active form, tebipenem, is a rapid and efficient process localized to the intestinal enterocytes and mediated by carboxylesterases. This mechanism, coupled with transporter-mediated uptake, results in high oral bioavailability of the active antibiotic. The pharmacokinetic data from both preclinical and clinical studies demonstrate consistent and predictable exposure to tebipenem following oral administration of the prodrug. The detailed methodologies and compiled data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and study of novel oral antibiotic therapies.
References
- 1. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics, and Food Effect of this compound Hydrobromide after Single and Multiple Ascending Oral Doses in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. assets.website-files.com [assets.website-files.com]
- 8. [Pharmacokinetics of this compound, a novel oral carbapenem antibiotic, in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Population Pharmacokinetic Analyses for Tebipenem after Oral Administration of Pro-Drug this compound Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of this compound on the intestinal microbiota and on establishment of colonization with carbapenem-resistant Klebsiella pneumoniae in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Initial In Vitro Studies on Tebipenem's Antibacterial Potency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies investigating the antibacterial potency of Tebipenem. Tebipenem is the active moiety of the orally available prodrug Tebipenem pivoxil hydrobromide (TBP-PI-HBr), the first oral carbapenem antibiotic.[1][2] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.
Introduction to Tebipenem
Tebipenem is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[3][4] A significant advantage of Tebipenem is its oral bioavailability, offering a potential alternative to intravenously administered carbapenems for treating serious bacterial infections.[1][2][5] Its mechanism of action, like other beta-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.[4][6]
Quantitative Data: In Vitro Antibacterial Potency
The antibacterial efficacy of Tebipenem has been evaluated against a diverse collection of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key measure of an antibiotic's potency. A lower MIC value indicates greater antibacterial activity.
Activity Against Common Pathogens
Tebipenem has demonstrated potent activity against common Gram-positive and Gram-negative pathogens, including many resistant strains.
| Organism | Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.125 | ≤0.125 | - |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | 16 | - |
| Staphylococcus epidermidis | Methicillin-Susceptible (MSSE) | - | 0.5 | - |
| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | 4 | 4 | 0.06 to 8 |
| Enterococcus faecalis | - | 2 | 2 | 1 to 2 |
| Enterococcus faecium | - | >32 | >32 | 2 to >32 |
| Streptococcus pyogenes | - | 0.004 | 0.004 | 0.002 to 0.004 |
Data compiled from multiple sources.[7][8]
Activity Against Respiratory Pathogens
Studies have specifically investigated Tebipenem's efficacy against bacteria commonly associated with community-acquired respiratory tract infections (CARTIs).[9]
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | 1,264 | ≤0.008 | 0.12 |
| Haemophilus influenzae | 692 | 0.12 | 0.5 |
| Moraxella catarrhalis | 490 | 0.03 | 0.03 |
| Haemophilus parainfluenzae | 30 | - | 1 |
Data sourced from a study on fastidious organisms from respiratory tract infections.[3][9]
Activity Against Urinary Tract Infection (UTI) Pathogens
Tebipenem is under development for the treatment of complicated urinary tract infections (cUTIs).[9][10] Its in vitro activity against common uropathogens is therefore of significant interest.
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterobacterales | 3,576 | - | 0.06 |
| Escherichia coli | 2,395 | 0.015 | 0.015 |
| Klebsiella pneumoniae | - | - | 0.015-0.03 |
| Proteus mirabilis | - | 0.12 | 0.12 |
Data from surveillance programs focusing on UTI pathogens.[10][11][12]
Activity Against Biothreat Pathogens
The in vitro activity of Tebipenem has also been assessed against several biothreat agents, demonstrating its broad spectrum of action.[5]
| Organism | No. of Strains | MIC Range (µg/mL) |
| Bacillus anthracis | 30 | 0.001 to 0.008 |
| Yersinia pestis | 30 | ≤0.0005 to 0.03 |
| Burkholderia mallei | 30 | 0.25 to 1 |
| Burkholderia pseudomallei | 30 | 1 to 4 |
Data from a study evaluating Tebipenem against select CDC category A and B biothreat pathogens.[5]
Experimental Protocols
The in vitro antibacterial potency of Tebipenem is predominantly determined using standardized methods to ensure reproducibility and comparability across studies.
Minimum Inhibitory Concentration (MIC) Determination
The primary method for assessing in vitro antibacterial potency is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution Method (as per CLSI guidelines)
-
Preparation of Bacterial Inoculum:
-
Bacterial isolates are cultured on appropriate agar plates overnight.
-
Colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Tebipenem and comparator agents are serially diluted (usually two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, the broth is often supplemented with lysed horse blood or specific growth factors (Haemophilus Test Medium).[13]
-
-
Inoculation and Incubation:
-
Microtiter plates containing the serially diluted antibiotics are inoculated with the prepared bacterial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Reading of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Time-Kill Assays
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Protocol: Broth Time-Kill Assay
-
Preparation:
-
Bacterial cultures are grown to the logarithmic phase of growth.
-
The cultures are then diluted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in fresh broth.
-
-
Exposure to Antibiotic:
-
Tebipenem is added at various multiples of its predetermined MIC (e.g., 2x, 4x, 8x MIC).
-
A growth control (no antibiotic) is included.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture.
-
The samples are serially diluted and plated onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
-
Analysis:
-
The change in bacterial count (log₁₀ CFU/mL) over time is plotted. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.[8]
-
Visualizations: Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to Tebipenem's function and evaluation.
Mechanism of Action of Tebipenem
Tebipenem, like other β-lactam antibiotics, targets the bacterial cell wall. Its primary mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][6][14]
Caption: Mechanism of action of Tebipenem leading to bacterial cell death.
Experimental Workflow for MIC Determination
The broth microdilution method is a standardized workflow for determining the Minimum Inhibitory Concentration of an antibiotic against a panel of bacterial isolates.
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Logical Relationship of Tebipenem's Properties
Tebipenem's effectiveness is a result of several key properties working in concert. Its oral bioavailability allows for convenient administration, while its broad-spectrum activity and stability against many β-lactamases make it effective against a wide range of pathogens, including those resistant to other antibiotics.
Caption: Interrelated properties contributing to Tebipenem's clinical potential.
Conclusion
The initial in vitro studies on Tebipenem consistently demonstrate its potent antibacterial activity against a broad range of clinically relevant Gram-positive and Gram-negative pathogens. Its efficacy against multidrug-resistant strains, particularly those producing extended-spectrum β-lactamases (ESBLs), highlights its potential as a valuable addition to the antibiotic arsenal.[2][3] The data presented in this guide, derived from standardized in vitro methodologies, provide a strong foundation for the ongoing clinical development of Tebipenem as the first orally available carbapenem for a variety of infectious diseases.[5][9][15]
References
- 1. Tebipenem - Wikipedia [en.wikipedia.org]
- 2. Tebipenem, the first oral carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma and Intrapulmonary Concentrations of Tebipenem following Oral Administration of this compound Hydrobromide to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Antibacterial Properties of this compound Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1041. In vitro activity of tebipenem against a recent collection of fastidious organisms recovered from respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. 1057. Tebipenem In vitro Activity Against a Collection of Pathogens Responsible for Urinary Tract Infections in the US - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
The Disruption of Bacterial Fortresses: A Technical Guide to Tebipenem Pivoxil's Impact on Cell Wall Synthesis
For Immediate Release
A Deep Dive into the Mechanism of a Novel Oral Carbapenem
This technical guide provides an in-depth analysis of Tebipenem Pivoxil and its active moiety, Tebipenem, focusing on their profound impact on the synthesis of the bacterial cell wall. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of Tebipenem's mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the intricate biological pathways and processes involved.
Executive Summary
This compound represents a significant advancement in antibacterial therapy as an orally bioavailable carbapenem.[1][2] Its efficacy stems from its ability to be converted in the body to its active form, Tebipenem, which targets and disrupts the fundamental process of bacterial cell wall synthesis.[1][3] This guide will explore the molecular interactions and downstream cellular consequences of this disruption, providing a comprehensive resource for the scientific community.
The Mechanism of Action: Deconstructing the Bacterial Defenses
Tebipenem's bactericidal activity is a result of its targeted inhibition of essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][4] These enzymes are critical for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall that provides structural integrity and protection from osmotic stress.[5][6][7]
From Prodrug to Active Moiety
This compound is a prodrug, designed to enhance oral absorption. Following administration, it is rapidly hydrolyzed by esterases, primarily in the intestinal mucosa, to release the active carbapenem, Tebipenem.[1][2][3][8] This conversion is crucial for achieving therapeutic concentrations of the active drug in the systemic circulation.[1]
Targeting the Architects of the Cell Wall: Penicillin-Binding Proteins
Once in the bacterial periplasm, Tebipenem covalently binds to the active site of multiple PBPs.[9][10] This binding is irreversible and inactivates the transpeptidase activity of these enzymes, which is responsible for the cross-linking of peptidoglycan strands.[1] The inhibition of multiple PBP targets enhances the antibacterial efficacy of Tebipenem.[1] Research indicates that Tebipenem is a potent inhibitor of a range of PBPs, with a primary affinity for PBP 2 in Gram-negative bacteria.[9][10]
The Consequence: A Cascade of Cellular Failure
The inhibition of PBP-mediated peptidoglycan cross-linking weakens the bacterial cell wall.[1] This structural compromise, coupled with the ongoing activity of autolytic enzymes, leads to a loss of cell wall integrity, uncontrolled water influx due to osmotic pressure, and ultimately, cell lysis and bacterial death.[1][11]
Quantitative Analysis of Tebipenem's Efficacy
The in vitro activity of Tebipenem is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial pathogens and its binding affinity (IC50) for specific PBPs.
Minimum Inhibitory Concentrations (MICs)
The following tables summarize the MIC50 and MIC90 values of Tebipenem against key Gram-positive and Gram-negative bacteria.
Table 1: Tebipenem MICs for Gram-Negative Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | ≤0.015 - 0.03 | 0.03 | [12] |
| Klebsiella pneumoniae | 0.03 | 0.06 - 0.125 | [12][13] |
| Haemophilus influenzae | 0.12 | 0.5 | [14] |
Table 2: Tebipenem MICs for Gram-Positive Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA) | - | ≤0.125 | [4] |
| Streptococcus pneumoniae | ≤0.008 | 0.12 | [14] |
Penicillin-Binding Protein (PBP) Affinity
The 50% inhibitory concentration (IC50) values demonstrate the potency of Tebipenem (tested as SPR859) against specific PBPs.
Table 3: Tebipenem (SPR859) IC50 Values for Bacterial PBPs
| Organism | PBP | IC50 (µg/mL) | Reference(s) |
| Escherichia coli K-12 | PBP 1a | 0.022 | [9] |
| PBP 1b | 0.0066 | [9] | |
| PBP 2 | 0.022 | [9] | |
| PBP 3 | 0.56 | [9] | |
| PBP 4 | 0.28 | [9] | |
| PBP 5/6 | 0.65 | [9] | |
| Klebsiella pneumoniae ATCC 13883 | PBP 1a/1b | 0.013 | [9] |
| PBP 2 | 0.013 | [9] | |
| PBP 3 | 0.92 | [9] | |
| PBP 4 | 0.31 | [9] | |
| PBP 5/6 | 0.019 | [9] | |
| Staphylococcus aureus ATCC 29213 | PBP 1 | 0.027 | [9] |
| PBP 2 | >20 | [9] | |
| PBP 3 | >20 | [9] | |
| PBP 4 | 0.017 | [9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Antimicrobial Agent: A stock solution of Tebipenem is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.[15][16]
-
Inoculum Preparation: The test bacterium is cultured overnight and then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[16]
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.[17] A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.[15]
-
Incubation: The plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.[16]
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.[17]
Penicillin-Binding Protein (PBP) Competition Assay
This assay measures the ability of a test compound (Tebipenem) to compete with a fluorescently labeled penicillin derivative (Bocillin-FL) for binding to PBPs.
-
Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed. The cell membrane fraction, which contains the PBPs, is isolated by ultracentrifugation.
-
Competition Reaction: The membrane preparation is incubated with varying concentrations of Tebipenem for a defined period.[9]
-
Fluorescent Labeling: A fixed concentration of Bocillin-FL is added to the reaction mixture and incubated to allow it to bind to any PBPs not occupied by Tebipenem.[18]
-
SDS-PAGE and Imaging: The reaction is stopped, and the membrane proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then imaged using a fluorescence scanner to visualize the Bocillin-FL-labeled PBPs.[19]
-
Quantification: The intensity of the fluorescent bands corresponding to each PBP is quantified. A decrease in fluorescence intensity with increasing concentrations of Tebipenem indicates competitive binding. The IC50 value is calculated as the concentration of Tebipenem that reduces the Bocillin-FL binding by 50%.[9]
Visualizing the Impact: Signaling Pathways and Logical Relationships
Bacterial Peptidoglycan Synthesis Pathway and Tebipenem's Point of Intervention
The synthesis of peptidoglycan is a multi-step process that begins in the cytoplasm and is completed in the periplasmic space. Tebipenem acts at the final, crucial stage of this pathway.
Cell Wall Stress Response and Autolysis Regulation
Inhibition of peptidoglycan synthesis by Tebipenem induces a cell wall stress response.[20][21] This can involve complex signaling cascades that attempt to mitigate the damage. However, the ultimate failure to maintain the cell wall leads to the dysregulation of autolytic enzymes, which actively degrade the peptidoglycan, contributing to cell lysis.[22][23][24]
Conclusion
This compound's mechanism of action exemplifies a highly effective strategy for combating bacterial infections. By targeting the fundamental process of cell wall synthesis through the potent inhibition of multiple PBPs, Tebipenem disrupts the structural integrity of the bacterial cell, leading to its demise. The quantitative data on its efficacy, coupled with a clear understanding of the experimental methodologies used for its characterization, provides a solid foundation for further research and development in the field of antibacterial therapeutics. This guide serves as a comprehensive resource for professionals dedicated to advancing the fight against bacterial pathogens.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Properties of this compound Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. KEGG PATHWAY: eco00550 [genome.jp]
- 8. academic.oup.com [academic.oup.com]
- 9. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autolysin - Wikipedia [en.wikipedia.org]
- 12. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma and Intrapulmonary Concentrations of Tebipenem following Oral Administration of this compound Hydrobromide to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Frontiers | A Fly on the Wall: How Stress Response Systems Can Sense and Respond to Damage to Peptidoglycan [frontiersin.org]
- 21. A Fly on the Wall: How Stress Response Systems Can Sense and Respond to Damage to Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Control of Autolysis in Pneumococci | National Agricultural Library [nal.usda.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Autolysis Control Hypotheses for Tolerance to Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Tebipenem Pivoxil: A Technical Overview of its Activity Against Anaerobic Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebipenem pivoxil is an orally bioavailable ester prodrug of tebipenem, an active carbapenem antibiotic. Following oral administration, this compound is rapidly absorbed and converted by esterases, primarily in the intestinal mucosa, into its active form, tebipenem (also referred to as SPR859).[1][2] Tebipenem exhibits a broad spectrum of antibacterial activity against Gram-positive, Gram-negative, and anaerobic pathogens.[3] This guide provides a detailed technical examination of tebipenem's efficacy against anaerobic bacteria, focusing on quantitative in vitro data and the experimental methodologies used to determine its activity.
Mechanism of Action
Like other β-lactam antibiotics, tebipenem's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] It covalently binds to essential penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[4] This inactivation of PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and bactericidal activity.[4] The carbapenem structure provides significant stability against many β-lactamases, enzymes that can degrade other β-lactam antibiotics, contributing to its broad spectrum of activity.[1]
In Vitro Activity
Tebipenem has demonstrated potent in vitro activity against a wide range of anaerobic bacteria, with efficacy comparable to that of intravenous carbapenems like meropenem.[5][6]
Quantitative Susceptibility Data
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's in vitro potency. The following tables summarize the MIC data for tebipenem (SPR859) and its prodrug, this compound (SPR994), against various anaerobic clinical isolates. Data for the comparator agents meropenem (MEM) and metronidazole (MTZ) are included where available.
Table 1: Comparative MIC Data for Tebipenem (SPR859) and this compound (SPR994) Against Anaerobic Genera [5]
| Genus or Organism | N | MIC 50/90 (mg/L) |
| SPR859 | ||
| Bacteroides sp. | 25 | 0.5 / 2 |
| Fusobacterium spp. | 10 | ≤0.015 / ≤0.015 |
| Porphyromonas spp. | 10 | 0.03 / 0.06 |
| Prevotella spp. | 30 | 0.125 / 0.25 |
| SPR994 | ||
| Bacteroides sp. | 25 | 1 / 4 |
| Fusobacterium spp. | 10 | ≤0.015 / 0.06 |
| Porphyromonas spp. | 10 | 0.06 / 0.06 |
| Prevotella spp. | 30 | 0.25 / 0.25 |
| Meropenem | ||
| Bacteroides sp. | 25 | 0.25 / 0.5 |
| Fusobacterium spp. | 10 | ≤0.03 / 0.125 |
| Porphyromonas spp. | 10 | ≤0.03 / 0.06 |
| Prevotella spp. | 30 | 0.06 / 0.125 |
| Metronidazole | ||
| Bacteroides sp. | 25 | 1 / 1 |
| Fusobacterium spp. | 10 | ≤0.06 / 0.25 |
| Porphyromonas spp. | 10 | 0.25 / 1 |
| Prevotella spp. | 30 | 0.5 / 1 |
Table 2: Tebipenem Broth MIC90 Values and Activity Against Clostridioides difficile [6]
| Organism Group | Tebipenem Broth MIC90 (μg/ml) |
| Panel of Anaerobic Isolates | ≤0.015 to 2 |
| Agar MIC (μg/ml) | |
| Clostridioides difficile (10 isolates) | 2 |
| Metronidazole (C. difficile comparator) | 0.25 to 0.5 |
The data indicate that tebipenem's active form, SPR859, exhibits potent activity against a broad spectrum of anaerobic bacteria, with MIC values similar to those of meropenem.[5][6]
Experimental Protocols
The following section details the methodology used for generating the in vitro susceptibility data presented above. The protocol is based on the agar dilution method as described by the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Susceptibility Testing Protocol (CLSI M11-A8)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against anaerobic bacteria.
-
Isolate Preparation and Storage :
-
Clinical isolates of anaerobic bacteria were recovered from patient infections.
-
Pure cultures were stored at -70°C in a cryoprotectant medium such as 20% skim milk to ensure long-term viability.[5]
-
-
Subculture for Testing :
-
Prior to testing, frozen isolates were transferred to Brucella agar supplemented with 5% sheep blood, vitamin K, and hemin.[5]
-
Plates were incubated under anaerobic conditions to ensure purity and robust growth.
-
-
Inoculum Preparation :
-
Colonies from the Brucella agar plate were used to prepare a bacterial suspension.
-
The suspension was standardized to a 0.5 McFarland turbidity standard, corresponding to approximately 10⁸ CFU/mL. This suspension was then further diluted to achieve the final target inoculum density.
-
-
Agar Plate Preparation :
-
A series of agar plates were prepared, each containing a specific concentration of the antimicrobial agent (e.g., Tebipenem, Meropenem).
-
This was achieved by adding serial twofold dilutions of the antibiotic stock solution to molten and cooled agar before pouring the plates.
-
A growth control plate containing no antibiotic was also prepared.
-
-
Inoculation :
-
The standardized bacterial suspensions were inoculated onto the surface of the prepared agar plates using an automated inoculator. A final inoculum of approximately 10⁵ CFU per spot was delivered.
-
-
Incubation :
-
The inoculated plates were incubated at 35-37°C for 42-48 hours in an anaerobic environment (e.g., an anaerobic chamber or jar).
-
-
MIC Determination :
-
Following incubation, the plates were examined for bacterial growth.
-
The MIC was defined as the lowest concentration of the antimicrobial agent that resulted in no growth, a barely visible haze, or a marked reduction in growth compared to the drug-free growth control plate.[5]
-
Quality control (QC) was performed using reference strains to ensure the accuracy and reproducibility of the results.[5]
-
Conclusion
Tebipenem, the active moiety of the oral prodrug this compound, demonstrates potent and broad-spectrum in vitro activity against a diverse range of clinically relevant anaerobic pathogens.[5] Its efficacy, as measured by MIC values, is comparable to that of meropenem, a standard-of-care intravenous carbapenem.[5][6] This positions this compound as a potentially valuable oral therapeutic option for treating infections involving anaerobic bacteria, thereby potentially reducing the need for intravenous therapy.[7][4]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma and Intrapulmonary Concentrations of Tebipenem following Oral Administration of this compound Hydrobromide to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrobromide-No PICC, no problem! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.website-files.com [assets.website-files.com]
- 6. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Pharmacokinetics, and Food Effect of this compound Hydrobromide after Single and Multiple Ascending Oral Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tebipenem Pivoxil In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Tebipenem Pivoxil, the oral prodrug of the carbapenem antibiotic tebipenem. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and findings from recent research.
Introduction
This compound is a broad-spectrum oral carbapenem antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] It is the pivaloyloxymethyl ester prodrug of tebipenem, which exerts its bactericidal activity by inhibiting bacterial cell wall synthesis.[2][3] Specifically, tebipenem binds to and inactivates penicillin-binding proteins (PBPs), essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][5] In Gram-negative bacteria, such as members of the Enterobacterales family, tebipenem shows a high affinity for PBP 2.[6][7] This inhibition of cell wall synthesis ultimately leads to cell lysis and bacterial death.[4][5]
Accurate in vitro susceptibility testing is crucial for determining the potential clinical efficacy of tebipenem against specific bacterial isolates and for monitoring the emergence of resistance. The following protocols for broth microdilution and disk diffusion are provided to guide researchers in this process.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Tebipenem, the active form of this compound, targets the final stages of peptidoglycan synthesis in the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium.
References
- 1. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 2. asm.org [asm.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Tebipenem Pivoxil Efficacy in Animal Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis remains a significant global health challenge characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction. The development of effective antimicrobial agents is crucial in the management of sepsis. Tebipenem pivoxil, an orally bioavailable carbapenem antibiotic, has shown promise in treating various bacterial infections.[1] These application notes provide detailed protocols for utilizing animal models to evaluate the in vivo efficacy of this compound in treating bacterial sepsis. The primary model described is the murine intraperitoneal infection model, which is a well-established method for inducing sepsis and assessing antimicrobial efficacy.[2][3][4]
I. Animal Models for Sepsis
The most common animal model for studying the efficacy of antibiotics against sepsis is the murine model due to its cost-effectiveness, ease of handling, and the availability of well-characterized inbred strains. The intraperitoneal injection of a lethal dose of bacteria is a widely used method to induce sepsis.[2][3][4]
Intraperitoneal Infection Model
This model involves the direct injection of a bacterial suspension into the peritoneal cavity of the mouse, leading to a systemic infection that mimics key aspects of clinical sepsis.
Alternative Sepsis Models
For a more comprehensive understanding of sepsis pathophysiology and therapeutic responses, researchers can consider alternative models:
-
Cecal Ligation and Puncture (CLP): This "gold standard" model induces polymicrobial peritonitis by surgically ligating and puncturing the cecum, leading to the leakage of fecal contents into the peritoneal cavity.[5] This model is considered more clinically relevant as it mimics sepsis originating from an intra-abdominal source.
-
Cecal Slurry Injection: This model involves the intraperitoneal injection of a standardized suspension of cecal contents, offering a balance between the reproducibility of the bacterial injection model and the polymicrobial nature of the CLP model.
II. Experimental Protocols
Determination of the 100% Minimal Lethal Dose (MLD) of Bacteria
Objective: To determine the bacterial dose that results in 100% mortality in the murine sepsis model. This is a critical step for ensuring a consistent and lethal challenge in subsequent efficacy studies.
Materials:
-
Specific pathogen-free (SPF) mice (e.g., Kunming mice, 18–22 g, male)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC29213, Escherichia coli ATCC25922, Pseudomonas aeruginosa ATCC27853, Klebsiella pneumoniae ATCC700603)
-
Tryptic Soy Broth (TSB) or appropriate bacterial culture medium
-
Sterile 0.9% saline
-
Spectrophotometer
-
Sterile syringes and needles (27-30 gauge)
-
Hemocytometer or automated cell counter
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the desired bacterial strain into 5 mL of TSB.
-
Incubate at 37°C with shaking (200 rpm) overnight.
-
The following day, subculture by transferring 100 µL of the overnight culture into 10 mL of fresh TSB and incubate for 3-4 hours to reach the logarithmic growth phase.
-
-
Inoculum Preparation:
-
Harvest the bacteria by centrifugation at 4000 rpm for 10 minutes.
-
Wash the bacterial pellet twice with sterile 0.9% saline.
-
Resuspend the pellet in sterile 0.9% saline.
-
Adjust the bacterial concentration to approximately 1 x 10⁹ CFU/mL using a spectrophotometer (e.g., OD₆₀₀ of 0.5 for E. coli) and confirm the concentration by serial dilution and plate counting.
-
-
MLD Determination:
-
Prepare a series of tenfold serial dilutions of the bacterial suspension in sterile 0.9% saline.
-
Divide the mice into groups (n=10 per group).
-
Inject each group with a different bacterial dose (e.g., 10⁵, 10⁶, 10⁷, 10⁸, 10⁹ CFU) via intraperitoneal (IP) injection in a volume of 0.5 mL.
-
Observe the mice for mortality over a period of 7 days.
-
The MLD is the lowest dose that causes 100% mortality within the observation period.[6]
-
This compound Efficacy Study in Murine Sepsis Model
Objective: To evaluate the protective effect of this compound in mice challenged with a lethal dose of bacteria.
Materials:
-
SPF mice
-
Bacterial strain at its predetermined 100% MLD
-
This compound tablets or granules
-
Vehicle for drug suspension (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Sterile water for injection
-
Oral gavage needles
-
Sterile syringes and needles
Protocol:
-
Animal Grouping and Acclimatization:
-
Randomly divide the mice into experimental groups (n=10-12 per group):
-
Vehicle control group
-
This compound low dose group (e.g., 50 mg/kg)
-
This compound high dose group (e.g., 100 mg/kg)
-
Comparative antibiotic group (e.g., Meropenem, 100 mg/kg)
-
-
Allow the mice to acclimatize for at least 3 days before the experiment.
-
-
Sepsis Induction:
-
Inject all mice (except for a naive control group if included) with the 100% MLD of the selected bacterial strain via IP injection (0.5 mL).
-
-
Drug Administration:
-
Prepare the this compound suspension in the vehicle on the day of the experiment.
-
Immediately after the bacterial challenge, administer the respective treatments to each group via oral gavage. The vehicle control group receives the vehicle only.
-
-
Monitoring and Outcome Assessment:
-
Observe the mice for clinical signs of sepsis (e.g., lethargy, piloerection, hunched posture, reduced mobility) and mortality at regular intervals (e.g., every 6-12 hours) for 7 days.[5][7][8]
-
Record the number of surviving animals in each group at each time point.
-
The primary endpoint is the survival rate at the end of the 7-day observation period.
-
III. Data Presentation
Quantitative data from efficacy studies should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Survival Rates of Septic Mice Treated with this compound [1][2]
| Bacterial Challenge | Treatment Group | Dose (mg/kg) | Number of Animals | Survival Rate (%) at 7 days |
| S. aureus ATCC29213 | Vehicle | - | 12 | 0 |
| This compound Tablet | 50 | 12 | 50 | |
| This compound Tablet | 100 | 12 | 83.3 | |
| Meropenem | 100 | 12 | 58.3 | |
| E. coli ATCC25922 | Vehicle | - | 12 | 0 |
| This compound Tablet | 50 | 12 | 58.3 | |
| This compound Tablet | 100 | 12 | 91.7 | |
| Meropenem | 100 | 12 | 66.7 | |
| P. aeruginosa ATCC27853 | Vehicle | - | 12 | 0 |
| This compound Tablet | 50 | 12 | 41.7 | |
| This compound Tablet | 100 | 12 | 75 | |
| Meropenem | 100 | 12 | 50 | |
| K. pneumoniae ATCC700603 | Vehicle | - | 12 | 0 |
| This compound Tablet | 50 | 12 | 50 | |
| This compound Tablet | 100 | 12 | 83.3 | |
| Meropenem | 100 | 12 | 58.3 |
IV. Visualizations
Diagrams are essential for illustrating experimental workflows and biological pathways.
Caption: Experimental workflow for evaluating this compound efficacy in a murine sepsis model.
Caption: Simplified Toll-like receptor (TLR) signaling pathway in bacterial sepsis.[9][10][11][12]
References
- 1. Antibacterial Properties of this compound Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. animalstudyregistry.org [animalstudyregistry.org]
- 4. Impact of this compound on the intestinal microbiota and on establishment of colonization with carbapenem-resistant Klebsiella pneumoniae in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of clinical sepsis-associated biomarkers in a septic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protection of Mice from Lethal Escherichia coli Infection by Chimeric Human Bactericidal/Permeability-Increasing Protein and Immunoglobulin G1 Fc Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling Sepsis in the Laboratory: Merging Sound Science with Animal Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ko.cwru.edu [ko.cwru.edu]
- 9. TLR signaling pathway in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Comprehending toll-like receptors: pivotal element in the pathogenesis of sepsis and its complications [frontiersin.org]
- 11. Bench-to-bedside review: Toll-like receptors and their role in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Tebipenem Pivoxil Formulation for Optimal Oral Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of Tebipenem Pivoxil, an oral carbapenem antibiotic. The information is intended to guide researchers in developing and optimizing oral dosage forms of this important therapeutic agent.
Introduction
This compound is the oral prodrug of Tebipenem, a broad-spectrum carbapenem antibiotic effective against many multidrug-resistant Gram-negative bacteria.[1] The pivoxil ester moiety enhances the drug's lipophilicity, facilitating its absorption across the gastrointestinal tract.[2] Following absorption, intestinal esterases hydrolyze this compound to release the active drug, Tebipenem, into the systemic circulation.[3][4] Optimizing the oral formulation of this compound is critical to ensure adequate bioavailability and therapeutic efficacy.
Mechanism of Oral Absorption
The oral absorption of this compound is a multi-step process involving passive diffusion and carrier-mediated transport. After oral administration, the prodrug is absorbed in the intestine where it is rapidly converted to the active moiety, tebipenem, by intestinal esterases located in the enterocytes.[3][4] Studies have also indicated the involvement of organic anion transporting polypeptides (OATP), specifically OATP1A2 and OATP2B1, in the apical membrane transport of this compound, contributing to its high intestinal permeability.[5]
Formulation of this compound Tablets
Immediate-release and modified-release oral dosage forms of this compound have been developed. The tablet core typically comprises the active pharmaceutical ingredient (API), along with various excipients to ensure proper tablet properties and drug release.
Quantitative Composition of Tablet Formulations
The following tables summarize typical compositions for immediate-release (IR) and modified-release (MR) this compound tablet cores.
Table 1: Example Composition of Immediate-Release this compound Tablet Core
| Component | Function | Percentage by Weight (%) |
| This compound | Active Ingredient | 30 - 70 |
| Microcrystalline Cellulose | Diluent/Binder | 10 - 40 |
| Lactose Monohydrate | Diluent | 10 - 30 |
| Crospovidone | Disintegrant | 2 - 10 |
| Magnesium Stearate | Lubricant | 0.5 - 2 |
Table 2: Example Composition of Modified-Release this compound Tablet Core
| Component | Function | Percentage by Weight (%) |
| This compound | Active Ingredient | 30 - 60 |
| Hydroxypropyl Methylcellulose (HPMC) | Release Control Agent | 15 - 40 |
| Microcrystalline Cellulose | Diluent/Binder | 10 - 30 |
| Povidone | Binder | 1 - 5 |
| Colloidal Silicon Dioxide | Glidant | 0.2 - 1 |
| Magnesium Stearate | Lubricant | 0.5 - 2 |
(Note: The exact percentages can be optimized based on the desired release profile and manufacturing process.)
Experimental Protocols
In Vitro Dissolution Testing of Immediate-Release this compound Tablets
This protocol outlines a standard procedure for evaluating the in vitro dissolution of immediate-release this compound tablets, based on USP guidelines.[1][6]
Protocol Steps:
-
Preparation of Dissolution Medium: Prepare a sufficient volume of 50 mM acetate buffer with a pH of 5.0. Other media within the physiological pH range of 1.2 to 6.8 can be used with appropriate justification.[7] The volume is typically 900 mL.[7]
-
Degassing: Degas the dissolution medium to prevent the formation of air bubbles on the tablet surface, which can interfere with dissolution.
-
Apparatus Setup: Assemble the USP Apparatus 2 (paddle apparatus) and equilibrate the dissolution medium in the vessels to 37 ± 0.5 °C.[7]
-
Test Initiation: Set the paddle rotation speed to 50 rpm.[7] Carefully drop one this compound tablet into each vessel.
-
Sampling: At specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample from each vessel from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Sample Replacement: Immediately replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the collected samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Analysis: Quantify the concentration of this compound in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]
-
Data Analysis: Calculate the cumulative percentage of the labeled amount of this compound dissolved at each time point.
In Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework for conducting an in vivo oral bioavailability study of a this compound formulation in a rat model.[9][10]
Protocol Steps:
-
Animal Model: Use healthy male Sprague-Dawley rats (8-10 weeks old), with a sufficient number of animals per group to ensure statistical power.
-
Acclimatization and Fasting: Acclimatize the animals for at least one week before the study. Fast the rats overnight (approximately 12 hours) with free access to water before drug administration.
-
Dosing:
-
Oral Group: Administer the this compound tablet formulation (e.g., crushed and suspended in a suitable vehicle like 0.5% methylcellulose) to one group of rats via oral gavage at a predetermined dose.
-
Intravenous (IV) Group: Administer a solution of the active moiety, Tebipenem, to another group of rats via tail vein injection to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA) at the following time points: pre-dose (0), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Bioanalysis: Determine the concentration of Tebipenem in the plasma samples using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[4][11]
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) using non-compartmental analysis.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
-
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Caco-2 Cell Permeability Assay
This protocol describes an in vitro method to assess the intestinal permeability of this compound using a Caco-2 cell monolayer, which is a widely accepted model of the human intestinal epithelium.
Protocol Steps:
-
Cell Culture: Seed Caco-2 cells onto semi-permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with acceptable TEER values.
-
Transport Study:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Transport: In a separate set of inserts, add the this compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
-
Incubation and Sampling: Incubate the plates at 37 °C with gentle agitation. At predetermined time intervals, collect samples from the receiver compartment and replace the volume with fresh buffer.
-
Analysis: Quantify the concentration of this compound in the collected samples using a sensitive and validated analytical method like LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
-
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Data Presentation
Table 3: Summary of Pharmacokinetic Parameters of Tebipenem after Oral Administration of this compound Hydrobromide (TBPM-PI-HBr) in Healthy Adults (Single Dose)
| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| 100 | 1.5 ± 0.5 | 0.5 - 1.0 | 2.1 ± 0.6 |
| 300 | 4.8 ± 1.2 | 0.5 - 1.0 | 7.0 ± 1.5 |
| 600 | 9.9 ± 2.5 | 0.8 - 1.3 | 15.6 ± 3.4 |
| 900 | 13.2 ± 3.1 | 1.0 - 1.5 | 22.1 ± 5.0 |
(Data presented as mean ± standard deviation or range for Tmax. Actual values may vary between studies.)
Conclusion
The successful oral delivery of this compound relies on a well-designed formulation that ensures its stability and facilitates its absorption. The protocols provided in these application notes offer a framework for the in vitro and in vivo evaluation of this compound oral dosage forms. Researchers can adapt these methodologies to their specific formulation development and optimization programs. A thorough understanding of the drug's absorption mechanism, coupled with robust experimental evaluation, is key to developing an optimal oral formulation of this compound.
References
- 1. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 6. fda.gov [fda.gov]
- 7. CN103412060B - Method for separating and measuring this compound related substances - Google Patents [patents.google.com]
- 8. Novel Carbapenem Antibiotics for Parenteral and Oral Applications: In Vitro and In Vivo Activities of 2-Aryl Carbapenems and Their Pharmacokinetics in Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel carbapenem antibiotics for parenteral and oral applications: in vitro and in vivo activities of 2-aryl carbapenems and their pharmacokinetics in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tebipenem Pivoxil Resistance Studies Using the Hollow-Fiber Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the hollow-fiber infection model (HFIM) to investigate the emergence of resistance to tebipenem pivoxil, an oral carbapenem antibiotic. The HFIM is a dynamic in vitro system that allows for the simulation of human pharmacokinetic profiles, providing valuable insights into the pharmacodynamics of antimicrobial agents and the selection of resistance.[1][2][3]
Introduction to this compound and the Hollow-Fiber Infection Model
This compound is the prodrug of tebipenem, a broad-spectrum oral carbapenem antibiotic.[4][5] It is effective against a variety of Gram-negative and Gram-positive bacteria, including many multi-drug resistant strains.[5][6] Like other carbapenems, tebipenem acts by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[5][6] Its oral bioavailability makes it a valuable option for treating infections that would otherwise require intravenous therapy.[6]
The hollow-fiber infection model is an advanced in vitro system that mimics the pharmacokinetic and pharmacodynamic (PK/PD) conditions of a drug in the human body.[1][2][7] It consists of a semi-permeable hollow-fiber cartridge that separates a central reservoir, where the drug concentration is manipulated, from the bacterial culture compartment.[1][2] This allows for the precise control of drug exposure over time, simulating human dosing schedules and elimination rates.[1][2] The HFIM is a powerful tool for studying the time-course of bacterial killing, the emergence of resistance, and for optimizing dosing regimens to suppress resistance.[1][8][9]
Key Concepts in Tebipenem Resistance Studies
Understanding the mechanisms of resistance to tebipenem is crucial for designing effective treatment strategies. Like other carbapenems, resistance to tebipenem can emerge through various mechanisms, including:
-
Enzymatic Degradation: Production of β-lactamase enzymes, particularly carbapenemases such as KPC and metallo-β-lactamases (MBLs), can hydrolyze the β-lactam ring of tebipenem, rendering it inactive.[10]
-
Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of tebipenem, leading to decreased efficacy.
-
Efflux Pumps: Bacteria can actively pump the drug out of the cell using efflux pumps, preventing it from reaching its target.
-
Porin Channel Mutations: Changes in the outer membrane porin channels can restrict the entry of tebipenem into the bacterial cell.
The HFIM allows researchers to study the selection of these resistance mechanisms under clinically relevant drug exposures.
Experimental Protocols
This section provides a detailed protocol for conducting a hollow-fiber infection model experiment to study this compound resistance. This protocol is a general guideline and may need to be adapted based on the specific bacterial strain and research question.
Materials and Equipment
-
Hollow-fiber cartridge (e.g., FiberCell Systems C3008)[11]
-
Peristaltic pump
-
Syringe pump
-
Central reservoir (glass bottle with appropriate ports)
-
Fresh media reservoir
-
Waste reservoir
-
Silicone and/or PharMed® tubing
-
Sterile syringes and needles
-
Bacterial strain of interest (e.g., Escherichia coli, Klebsiella pneumoniae)
-
Appropriate culture medium (e.g., Mueller-Hinton Broth)
-
This compound analytical standard
-
Agar plates for bacterial enumeration (with and without tebipenem for resistance screening)
-
Incubator
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for drug concentration analysis[8][12]
Experimental Workflow Diagram
Caption: Experimental workflow for the hollow-fiber infection model.
Step-by-Step Protocol
-
System Assembly and Sterilization:
-
Assemble the hollow-fiber system as depicted in the workflow diagram.[1] Ensure all connections are secure.
-
Sterilize the entire system, including tubing and reservoirs, by autoclaving or using ethylene oxide.
-
-
Bacterial Inoculum Preparation:
-
HFIM Inoculation and Equilibration:
-
Prime the system with fresh, pre-warmed culture medium.
-
Inoculate the bacterial suspension into the extracapillary space of the hollow-fiber cartridge.[1]
-
Allow the system to equilibrate for a specified period (e.g., 1-2 hours) to allow for bacterial acclimation.
-
-
Tebipenem Dosing and Pharmacokinetic Simulation:
-
Prepare a stock solution of this compound.
-
Use a syringe pump to administer the drug into the central reservoir, simulating the desired pharmacokinetic profile (e.g., mimicking oral administration).[12]
-
Use the peristaltic pump to continuously supply fresh medium to the central reservoir and remove waste, simulating drug clearance. The flow rates will determine the drug's half-life in the system.[1]
-
-
Sampling:
-
Collect samples from the intracapillary and extracapillary spaces at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, 96, and 120 hours).[12]
-
Use one aliquot for bacterial enumeration and another for pharmacokinetic analysis.
-
-
Bacterial Enumeration:
-
Perform serial dilutions of the collected samples.
-
Plate the dilutions on both drug-free agar plates (for total bacterial count) and agar plates containing a specific concentration of tebipenem (to select for resistant mutants).[13]
-
Incubate the plates and count the colonies to determine the CFU/mL.
-
-
Pharmacokinetic Analysis:
-
Analysis of Resistance:
-
Isolates that grow on the tebipenem-containing agar can be further characterized to determine the mechanism of resistance (e.g., PCR for resistance genes, sequencing of target genes).
-
Data Presentation
Quantitative data from HFIM studies are crucial for understanding the relationship between drug exposure and the emergence of resistance. The following tables summarize key findings from published studies on this compound.
Table 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of Tebipenem Associated with Efficacy and Resistance Suppression
| PK/PD Index | Bacterial Strain | Endpoint | Value | Reference |
| fAUC/MIC | E. coli & K. pneumoniae | Stasis | Median of 23 | [9] |
| fAUC/MIC | E. coli | Logarithmic killing and suppression of resistance | 34.58 to 51.87 | [9] |
| fAUC:MIC ratio•1/τ | Enterobacteriaceae | Efficacy in neutropenic murine AP model | - | [15] |
fAUC/MIC: Ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration. fAUC:MIC ratio•1/τ: Ratio of the free drug plasma area under the curve to MIC with adjustment for dosing interval.
Table 2: Tebipenem Dosing Regimens and Outcomes in the Hollow-Fiber Infection Model
| Dosing Regimen (Simulated) | Bacterial Strain | Initial Inoculum (CFU/mL) | Outcome | Reference |
| 4.69 to 1200 mg q8h | E. coli | 10^8 | Dose-dependent bacterial killing | [13][14] |
| 600 mg q8h | E. coli (3 isolates) | 10^8 | Consistent reduction in bacterial burden below initial inoculum | [13][14] |
| Various fractionated regimens | ESBL-producing E. coli | - | Progressively more fractionated regimens resulted in suppression of resistance | [8][4] |
Mechanism of Action and Resistance Pathway
Caption: Mechanism of action of tebipenem and bacterial resistance pathways.
Conclusion
The hollow-fiber infection model is an indispensable tool for the preclinical evaluation of this compound and the study of resistance development. By simulating human pharmacokinetics, the HFIM provides critical data to inform optimal dosing strategies that can maximize efficacy while minimizing the selection of resistant bacteria. The protocols and data presented in these application notes serve as a valuable resource for researchers working to combat antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Hollow Fiber Model in Antimicrobial PK/PD Studies - Bio-Connect [bio-connect.nl]
- 3. Hollow fibre infection model (HFIM) – REVIVE [revive.gardp.org]
- 4. journals.asm.org [journals.asm.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. fibercellsystems.com [fibercellsystems.com]
- 8. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 13. 1095. Pharmacokinetics-Pharmacodynamics Evaluation of this compound Hydrobromide Using the 10-Day Hollow-Fiber In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Tebipenem Pivoxil in Pediatric Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
Tebipenem pivoxil is the first orally administered carbapenem antibiotic.[1][2] It is a prodrug that is converted to its active form, tebipenem, in the body.[1][3] This oral formulation provides a significant advantage, particularly in the pediatric population, by potentially reducing the need for intravenous administration and associated hospital stays.[3] In Japan, this compound (marketed as Orapenem®) has been approved and is used for the treatment of pediatric infections such as pneumonia, otitis media, and sinusitis, especially those caused by drug-resistant pathogens.[4][5][6] Its broad spectrum of activity covers key Gram-positive and Gram-negative bacteria, including strains that produce beta-lactamase enzymes, making it a valuable option in an era of growing antimicrobial resistance.[4][7][8]
Mechanism of Action
This compound's therapeutic effect is derived from its active moiety, tebipenem. The mechanism of action is consistent with other beta-lactam antibiotics, specifically carbapenems.[4]
-
Prodrug Conversion : this compound is administered in its inactive oral form and is absorbed in the intestine. During absorption, it is hydrolyzed by esterases into the active metabolite, tebipenem.[3]
-
Inhibition of Cell Wall Synthesis : Tebipenem targets and binds to penicillin-binding proteins (PBPs), which are essential bacterial enzymes for the synthesis and cross-linking of peptidoglycan.[3][4] Peptidoglycan forms the structural backbone of the bacterial cell wall.
-
Bactericidal Effect : By inhibiting PBP activity, tebipenem disrupts the integrity of the bacterial cell wall. This leads to the cessation of cell wall construction, resulting in cell lysis and bacterial death.[3][4]
-
Beta-Lactamase Stability : A key feature of tebipenem, like other carbapenems, is its structural stability against hydrolysis by many beta-lactamase enzymes, which are a common mechanism of resistance in bacteria against other beta-lactam antibiotics.[3][4]
Pharmacokinetic Profile
The pharmacokinetics (PK) of tebipenem have been evaluated in the pediatric population. A population PK analysis was performed on data from Phase II and Phase III clinical trials involving 217 pediatric patients (ages 0.5-16 years) with otolaryngological infections or pneumonia.[9]
Table 1: Population Pharmacokinetic Parameters of Tebipenem in Pediatric Patients
| Parameter | Description | Key Findings | Reference |
| Model | One-compartment with first-order absorption | This model was found to be the most suitable for describing tebipenem's PK in children. | [9] |
| CL/F (Apparent Clearance) | Volume of plasma cleared of the drug per unit time | Weight-normalized creatinine clearance (Ccr) was the most significant covariate. CL/F increased with Ccr. | [9] |
| Vd/F (Apparent Volume of Distribution) | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma | Age was the most significant covariate. Vd/F decreased with increasing age. | [9] |
| Dosage Regimen | 4 or 6 mg/kg administered twice daily (b.i.d.) | The analysis supported the validity of the recommended dosage regimens in the pediatric population. | [9] |
A separate pilot study in Bangladesh evaluated the pharmacokinetics in 15 children (ages 24-59 months) with shigellosis.[10]
Table 2: Pharmacokinetic Parameters in Pediatric Shigellosis Patients
| Parameter | Day 0 | Day 1 | Day 2 | Reference |
| Cmax (ng/mL) | 5053.3 | 2546.0 | 3759.2 | [10] |
| AUC (ng·hr/mL) | 8481.1 | Not Reported | 6101.8 | [10] |
| Half-life (t½) | ~1 hour | ~1 hour | ~1 hour | [10] |
| Data from a small cohort receiving 4 mg/kg three times daily. |
Clinical Efficacy and In Vitro Activity
A large-scale postmarketing surveillance study in Japan evaluated the efficacy and safety of this compound granules in 3,540 pediatric patients with pneumonia, otitis media, or sinusitis.[5]
Table 3: Clinical Efficacy in Common Pediatric Infections
| Infection Type | No. of Patients | Clinical Efficacy Rate | Reference |
| Pneumonia | 434 | 95.6% (415/434) | [5] |
| Otitis Media | 1,482 | 93.7% (1,389/1,482) | [5] |
| Sinusitis | 704 | 93.6% (659/704) | [5] |
| Overall | 2,769 | 94.0% (2,604/2,769) | [5] |
The bacteriological efficacy was also high against major causative pathogens in these pediatric infections.
Table 4: Bacteriological Eradication Rates for Key Pediatric Pathogens
| Pathogen | No. of Strains | Eradication Rate | Reference |
| Streptococcus pneumoniae | 142 | 94.4% (134/142) | [5] |
| Haemophilus influenzae | 141 | 92.2% (130/141) | [5] |
| Moraxella (Branhamella) catarrhalis | 46 | 97.8% (45/46) | [5] |
Tebipenem demonstrates potent in vitro activity against a broad range of pathogens.
Table 5: In Vitro Activity (MIC90) of this compound Against Various Bacteria
| Bacterial Species | This compound MIC90 (μg/mL) | Meropenem MIC90 (μg/mL) | Imipenem/Cilastatin MIC90 (μg/mL) | Ceftriaxone MIC90 (μg/mL) | Reference |
| MSSA | ≤0.125 | 0.25 | 2 | 4 | [11] |
| MRSA | 16 | 32 | 128 | >128 | [11] |
| Pyogenic streptococcus | ≤0.125 | ≤0.125 | 0.25 | 8 | [11] |
| Escherichia coli | 1 | 1 | 1 | >128 | [11] |
| Klebsiella pneumoniae | 0.5 | 1 | 4 | >128 | [11] |
| Haemophilus influenzae | 0.25 | 0.5 | 1 | 16 | [11] |
Safety and Tolerability
The postmarketing surveillance study provided comprehensive safety data.[5]
Table 6: Incidence of Adverse Drug Reactions (ADRs) in Pediatric Patients (n=3,331)
| ADR Category | Incidence Rate | Most Common ADR | Details | Reference |
| Overall ADRs | 9.97% (332 patients) | Gastrointestinal Disorders | - | [5] |
| Gastrointestinal Disorders | 9.52% (317 patients) | Diarrhea | Diarrhea was reported in 313 patients; 94.9% of cases were resolved or remitted and were not considered clinically significant. | [5] |
Experimental Protocols
Protocol: Population Pharmacokinetic Analysis in Pediatric Patients
This protocol is based on the methodology described for the population PK analysis of tebipenem in children with otolaryngological infections or pneumonia.[9]
Objective: To characterize the population pharmacokinetics of tebipenem in pediatric patients and identify significant covariates influencing its disposition.
Methodology:
-
Patient Population:
-
Enroll pediatric patients (e.g., 0.5 to 16 years of age) diagnosed with otolaryngological infections or bacterial pneumonia.[9]
-
Obtain informed consent from parents or legal guardians.
-
-
Drug Administration and Sampling:
-
Administer this compound granules orally at a dose of 4 or 6 mg/kg twice daily (b.i.d.).[9]
-
Collect sparse plasma samples at various time points post-administration across the patient population. A total of 395 plasma concentration points were used in the reference study.[9]
-
Record precise dosing and sampling times.
-
-
Bioanalytical Method:
-
Measure plasma concentrations of the active moiety, tebipenem, using a validated analytical method (e.g., LC-MS/MS).
-
-
Population PK Modeling:
-
Utilize a non-linear mixed-effects modeling approach (e.g., using NONMEM software).
-
Step 1: Structural Model Development: Test one- and two-compartment models with first-order absorption to determine the best structural model for the data.[9]
-
Step 2: Statistical Model Development: Characterize inter-individual variability (IIV) using an exponential error model for PK parameters (e.g., CL/F, Vd/F). Characterize residual variability using a proportional or combined error model.
-
Step 3: Covariate Analysis: Systematically evaluate the influence of patient characteristics (covariates) such as age, body weight, and weight-normalized creatinine clearance (Ccr) on the PK parameters.[9] Use a forward inclusion and backward elimination approach.
-
-
Model Validation:
-
Perform goodness-of-fit assessments using diagnostic plots (e.g., observed vs. predicted concentrations).
-
Conduct a visual predictive check (VPC) to compare simulated concentration-time profiles with observed data.
-
Use bootstrapping to assess the stability and robustness of the final model parameter estimates.
-
-
Simulation:
-
Use the final validated model to simulate tebipenem exposure under the studied dosing regimens to confirm their appropriateness for achieving therapeutic targets.
-
Protocol: Phase IIb Non-Inferiority Trial for Pediatric Shigellosis
This protocol is based on a randomized controlled trial designed to evaluate this compound as an alternative to ceftriaxone for shigellosis in children.[12]
References
- 1. GIDEON platform [app.gideononline.com]
- 2. Pediatric Infectious Disease [pidjournal.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Spero Therapeutics Announces First Patient, First Visit for Phase 3 PIVOT-PO Trial Evaluating Tebipenem HBr in Complicated Urinary Tract Infections - BioSpace [biospace.com]
- 7. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of this compound on the intestinal microbiota and on establishment of colonization with carbapenem-resistant Klebsiella pneumoniae in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of this compound (ME1211), a novel oral carbapenem antibiotic, in pediatric patients with otolaryngological infection or pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial Properties of this compound Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as an alternative to ceftriaxone for clinically non-responding children with shigellosis: a randomised non-inferiority trial protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tebipenem Pivoxil in Respiratory Tract Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebipenem pivoxil is an orally bioavailable carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of activity against many gram-positive and gram-negative bacteria.[1][2] It is a prodrug that is hydrolyzed to its active form, tebipenem, after absorption.[3] Tebipenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1] This document provides detailed application notes and protocols for the evaluation of this compound in the context of respiratory tract infections.
Mechanism of Action
Tebipenem's primary mechanism of action is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall. By binding to and inactivating penicillin-binding proteins (PBPs), tebipenem prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.
In Vitro Activity
Tebipenem has demonstrated potent in vitro activity against common respiratory pathogens.
Table 1: In Vitro Activity of Tebipenem Against Key Respiratory Pathogens
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae | ≤0.008 | 0.12 | - |
| Haemophilus influenzae | 0.12 | 0.5 | - |
| Moraxella catarrhalis | 0.03 | 0.03 | - |
| Penicillin-Resistant S. pneumoniae | - | - | ≤1 |
| β-lactamase-negative ampicillin-resistant H. influenzae | - | - | ≤1 |
Data sourced from a study of 2,476 isolates from community-acquired respiratory tract infections.[4]
Pharmacokinetics and Pharmacodynamics
Table 2: Pharmacokinetic Parameters of Tebipenem in Healthy Adults (600 mg this compound Hydrobromide every 8 hours)
| Parameter | Plasma (Total) | Epithelial Lining Fluid (ELF) | Alveolar Macrophages (AM) |
| Cmax (mg/L) | 11.37 ± 3.87 | - | - |
| Cmin (mg/L) | 0.043 ± 0.039 | - | - |
| AUC0-8 (mg·h/L) | - | - | - |
| Ratio of AUC0-8 to unbound plasma | - | 0.191 | 0.047 |
Data from a study in healthy adult subjects.[5][6]
The primary pharmacodynamic index for carbapenems is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).
Clinical Efficacy in Pediatric Pneumonia
A post-marketing surveillance study in Japan evaluated the efficacy of this compound granules in pediatric patients.
Table 3: Clinical and Bacteriological Efficacy in Pediatric Pneumonia
| Efficacy Endpoint | Result |
| Clinical Efficacy | |
| Overall Clinical Efficacy Rate in Pneumonia | 95.6% (415/434 patients)[7] |
| Bacteriological Eradication Rate | |
| Streptococcus pneumoniae | 94.4% (134/142 strains)[7] |
| Haemophilus influenzae | 92.2% (130/141 strains)[7] |
| Moraxella catarrhalis | 97.8% (45/46 strains)[7] |
In a smaller study of eight pediatric patients with mild to moderate pneumonia, all patients showed clinical efficacy, and the causative organisms were 100% eliminated.[8] The main causative organisms identified were Streptococcus pneumoniae (3 strains) and Haemophilus influenzae (6 strains).[8]
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of tebipenem against respiratory pathogens.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma and Intrapulmonary Concentrations of Tebipenem following Oral Administration of this compound Hydrobromide to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma and Intrapulmonary Concentrations of Tebipenem following Oral Administration of this compound Hydrobromide to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. [Evaluation of safety and efficacy of this compound granules for pediatric in pneumonia, otitis media and sinusitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of pneumonia-causing pathogenic organisms in children and the usefulness of this compound for their treatment - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for testing Tebipenem synergy with other antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for testing the synergistic activity of tebipenem, an oral carbapenem antibiotic, with other antimicrobial agents. The following methodologies are outlined to assess potential benefits of combination therapy in combating bacterial resistance.
Introduction to Tebipenem and Synergy Testing
Tebipenem is a broad-spectrum carbapenem antibiotic with the distinction of being orally bioavailable as the prodrug tebipenem pivoxil.[1] Like other carbapenems, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the cross-linking of peptidoglycan.[2][3] This disruption of cell wall integrity leads to bacterial cell lysis and death.[3] Carbapenems are often considered last-resort antibiotics for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[4][5]
The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy, overcome resistance mechanisms, and reduce the selective pressure for the emergence of resistant strains.[6] Synergy occurs when the combined effect of two antibiotics is significantly greater than the sum of their individual effects. In vitro synergy testing is a critical step in identifying promising antibiotic combinations for further preclinical and clinical development.
This document details three common methods for synergy testing: the checkerboard assay, the time-kill assay, and the E-test method.
Data on Tebipenem Synergy
Recent in vitro studies have demonstrated the potential for synergistic or partial synergistic activity of tebipenem with several other antibiotics against various bacterial isolates. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify the level of interaction, with a value of ≤ 0.5 typically indicating synergy.
A notable study investigated the synergy of tebipenem with five other antimicrobials against laboratory isolates of Shigella flexneri, Salmonella Typhimurium, and Escherichia coli. The findings are summarized in the table below.
| Combination | Organism | FICI Value | Interpretation |
| Tebipenem + LpxC inhibitor | S. flexneri | ~0.1 | Synergy |
| S. Typhimurium | ~0.1 | Synergy | |
| E. coli | ~0.1 | Synergy | |
| Tebipenem + Azithromycin | S. flexneri | ~0.75 | Partial Synergy |
| S. Typhimurium | ~0.75 | Partial Synergy | |
| E. coli | ~1.5 | Indifference/Antagonism | |
| Tebipenem + Ciprofloxacin | S. flexneri | ~1.0 | Indifference |
| S. Typhimurium | ~0.75 | Partial Synergy | |
| E. coli | ~1.0 | Indifference | |
| Tebipenem + Ceftriaxone | S. flexneri | ~1.0 | Indifference |
| S. Typhimurium | ~0.75 | Partial Synergy | |
| E. coli | ~1.0 | Indifference | |
| Tebipenem + Mecillinam | S. flexneri | ~1.0 | Indifference |
| S. Typhimurium | ~0.75 | Partial Synergy | |
| E. coli | ~1.0 | Indifference |
Data sourced from a study on the in vitro synergy of Tebipenem with common antimicrobials.[7]
Furthermore, the combination of tebipenem and azithromycin was found to be particularly synergistic against a range of invasive and non-invasive Salmonella isolates, with FICI scores around 0.5.[7]
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a widely used method to assess antibiotic synergy in vitro. It involves a two-dimensional dilution of two antibiotics in a microtiter plate to determine the minimal inhibitory concentration (MIC) of each antibiotic alone and in combination.
Materials:
-
96-well microtiter plates
-
Tebipenem and the second antibiotic of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of tebipenem and the second antibiotic at a concentration at least 10 times the expected MIC.
-
Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate except for the first column.
-
In the first column (column 1), add 200 µL of the highest concentration of tebipenem to be tested.
-
Perform serial twofold dilutions of tebipenem by transferring 100 µL from column 1 to column 2, mixing, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no antibiotic).
-
Add the second antibiotic to each well in decreasing concentrations down the rows (from row A to row G). Row H will contain only the dilutions of tebipenem.
-
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation. Add 100 µL of the standardized inoculum to each well.
-
Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.
-
Reading Results: Determine the MIC of each antibiotic alone and in combination by visual inspection for the lowest concentration that inhibits visible bacterial growth.
-
Calculate FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = FIC of Tebipenem + FIC of Drug B Where:
-
FIC of Tebipenem = (MIC of Tebipenem in combination) / (MIC of Tebipenem alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Time-Kill Assay Protocol
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antibiotics over time and is considered the gold standard for confirming synergy.
Materials:
-
Tebipenem and the second antibiotic of interest
-
CAMHB
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline or PBS for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Micropipettes and sterile tips
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Grow the test organism overnight in CAMHB. Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Prepare Test Conditions: Set up culture tubes or flasks with the following conditions:
-
Growth control (no antibiotic)
-
Tebipenem alone (at a clinically relevant concentration, e.g., 0.5x or 1x MIC)
-
Second antibiotic alone (at a clinically relevant concentration)
-
Tebipenem + second antibiotic (at the same concentrations as the individual tubes)
-
-
Incubation and Sampling: Incubate all tubes in a shaking incubator at 35°C ± 2°C. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto TSA plates.
-
Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours with the combination compared to the most active single agent.
References
- 1. Tebipenem - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Tebipenem, the first oral carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbapenem resistance: overview of the problem and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Enrollment in Tebipenem Pivoxil Clinical Trials: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during clinical trial enrollment for Tebipenem Pivoxil, an oral carbapenem for the treatment of complicated urinary tract infections (cUTI) and acute pyelonephritis (AP). The information is compiled from publicly available data on the pivotal ADAPT-PO and PIVOT-PO clinical trials.
Troubleshooting Enrollment Challenges
This section provides a question-and-answer guide to address specific issues that may arise during patient recruitment and screening for clinical trials of this compound.
Q1: We are experiencing a high screen failure rate. What are the common reasons for ineligibility in this compound cUTI/AP trials?
A1: High screen failure rates are a common challenge in clinical trials.[1][2] Based on the inclusion and exclusion criteria for the ADAPT-PO and PIVOT-PO trials, potential reasons for screen failure can be categorized as follows:
-
Patient-Related Factors:
-
Inability to provide informed consent.
-
Inability to ingest oral tablets.
-
Severe nausea or vomiting that is not well-controlled.
-
-
Disease-Specific Exclusions:
-
Presence of gross hematuria requiring intervention.
-
Recent (within 7 days) or planned urinary tract surgery.
-
Other concurrent infections that could confound the assessment of the study drug.
-
-
Laboratory and Concomitant Medication Exclusions:
-
Impaired renal function (Creatinine clearance ≤30 mL/min).
-
Anticipated need for other antibiotics during the study period.
-
Receipt of a potentially effective antimicrobial within 72 hours prior to randomization.[3]
-
Q2: Our recruitment numbers are lower than expected. What strategies can we employ to improve patient enrollment?
A2: Several factors can impact recruitment, including a lack of awareness among potential participants and healthcare providers.[4][5][6] Consider the following strategies:
-
Enhance Site and Investigator Engagement:
-
Ensure all investigators and clinical staff are thoroughly familiar with the trial protocol and the potential benefits of an oral carbapenem for cUTI.
-
Provide clear and concise educational materials for healthcare providers to facilitate patient referrals.
-
-
Patient-Centric Recruitment:
-
Develop patient-friendly informational materials that clearly explain the purpose of the trial, the procedures involved, and the potential risks and benefits.
-
Address common patient concerns, such as fear of adverse events or the possibility of receiving a placebo.[6]
-
Consider logistical support for patients, such as transportation assistance and flexible scheduling, to reduce the burden of participation.[7]
-
-
Targeted Outreach:
-
Collaborate with urology and infectious disease clinics to identify potentially eligible patients.
-
Utilize digital platforms and patient advocacy groups to raise awareness about the clinical trial.[8]
-
Q3: We are having difficulty retaining enrolled patients. What are some common reasons for patient withdrawal and how can we mitigate them?
A3: Patient retention is crucial for the successful completion of a clinical trial. Reasons for withdrawal can include:
-
Adverse Events: While the safety profile of this compound has been reported as similar to its comparators, with mild diarrhea and headache being the most common adverse events, any adverse experience can lead to withdrawal.[9] Proactive management of side effects and clear communication with participants are key.
-
Burdensome Trial Procedures: Complex and lengthy questionnaires or frequent site visits can lead to patient fatigue.[6] Streamlining data collection and exploring options for remote monitoring where feasible can improve the patient experience.
-
Lack of Engagement: Maintaining regular communication with participants and making them feel like valued partners in the research process can improve retention.
Frequently Asked Questions (FAQs)
Q1: What were the key inclusion and exclusion criteria for the pivotal this compound clinical trials?
A1: The following tables summarize the key eligibility criteria for the ADAPT-PO and PIVOT-PO Phase 3 clinical trials.
Table 1: Key Inclusion Criteria for this compound Phase 3 Trials
| Criteria | ADAPT-PO (NCT03788967) | PIVOT-PO (NCT06059846) |
| Age | ≥ 18 years | ≥ 18 years |
| Diagnosis | Complicated Urinary Tract Infection (cUTI) or Acute Pyelonephritis (AP) | Complicated Urinary Tract Infection (cUTI) or Acute Pyelonephritis (AP) |
| Informed Consent | Able to provide informed consent | Able to provide informed consent |
| Oral Administration | Able to ingest oral tablets | Able to ingest oral tablets |
| Symptom Control | Nausea and/or vomiting, if present, should be mild or well-controlled | N/A (not explicitly stated as an inclusion criterion) |
Source: ClinicalTrials.gov[3][10]
Table 2: Key Exclusion Criteria for this compound Phase 3 Trials
| Criteria | ADAPT-PO (NCT03788967) | PIVOT-PO (NCT06059846) |
| Renal Function | Creatinine clearance ≤30 mL/min | Creatinine clearance ≤30 mL/min |
| Recent/Planned Surgery | Urinary tract surgery within 7 days prior or planned during the study | Urinary tract surgery within 7 days prior or planned during the study |
| Prior Antimicrobial Use | Receipt of a potentially effective antimicrobial within 72 hours prior to randomization | Receipt of a potentially effective antimicrobial within 72 hours prior to randomization |
| Concomitant Antimicrobials | Anticipated concomitant use of non-study antimicrobial therapy | Anticipated concomitant use of non-study antimicrobial therapy |
| Gross Hematuria | N/A (not explicitly stated as an exclusion criterion) | Gross hematuria requiring intervention |
Source: ClinicalTrials.gov[3][10]
Q2: What was the overall design of the this compound Phase 3 clinical trials?
A2: Both the ADAPT-PO and PIVOT-PO trials were Phase 3, randomized, double-blind, double-dummy, multicenter, prospective studies.
-
ADAPT-PO: This trial compared orally administered this compound Hydrobromide to intravenously administered Ertapenem in patients with cUTI or AP.[11][12]
-
PIVOT-PO: This trial compared orally administered this compound Hydrobromide to intravenously administered Imipenem-cilastatin in patients with cUTI or AP.[13]
Experimental Protocols & Methodologies
Patient Screening and Enrollment Workflow
The following diagram illustrates a typical workflow for screening and enrolling patients in a cUTI clinical trial like those for this compound.
References
- 1. Screen Failure in Clinical Trials: Improving Reconciliation - Advarra [advarra.com]
- 2. clinicalpursuit.com [clinicalpursuit.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. biodexapharma.com [biodexapharma.com]
- 5. Clinical Trial Patient Recruitment Challenges & Solutions [meplis.com]
- 6. Patient Recruitment in Clinical Trials: Five Challenges and How to Overcome Them [milo-healthcare.com]
- 7. 2020onsite.com [2020onsite.com]
- 8. Patient Recruitment Strategies for Clinical Trials [freyrsolutions.com]
- 9. Oral this compound Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Spero Therapeutics this compound Hydrobromide Phase 3 Data Published in The New England Journal of Medicine | The Lundbeck Foundation [lundbeckfonden.com]
- 13. gsk.com [gsk.com]
Technical Support Center: Enhancing Oral Bioavailability of Tebipenem Pivoxil Formulations
Welcome to the technical support center for the formulation of Tebipenem Pivoxil. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the development of orally bioavailable this compound formulations. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound's oral absorption?
A1: this compound is a prodrug of the active carbapenem antibiotic, Tebipenem. Its enhanced oral absorption is attributed to a dual mechanism involving both passive simple diffusion and active carrier-mediated transport across the intestinal epithelium.[1][2][3] Specifically, the human organic anion transporting polypeptides OATP1A2 and OATP2B1 have been identified as key transporters involved in its uptake.[1][2][3] After absorption, this compound is rapidly converted to its active form, Tebipenem, by esterases in the intestinal mucosa and blood.[2][4]
Q2: We are observing low and variable oral bioavailability in our preclinical animal models. What are the potential causes?
A2: Low and variable oral bioavailability of this compound can stem from several factors:
-
Poor Solubility: this compound is a poorly water-soluble drug, which can limit its dissolution rate in the gastrointestinal fluids, a prerequisite for absorption.[5]
-
Degradation: The compound can be susceptible to degradation in the gastrointestinal tract.
-
Transporter Saturation or Inhibition: Since absorption is partly carrier-mediated, saturation of OATP transporters at high concentrations or inhibition by other compounds can limit uptake.
-
Inappropriate Formulation: The choice of excipients and the physical form of the drug can significantly impact its dissolution and absorption.
-
Animal Model Differences: The expression and activity of intestinal transporters can vary between preclinical species and humans, leading to discrepancies in bioavailability.
Q3: How does the salt form, specifically the hydrobromide salt, affect the properties of this compound?
A3: The hydrobromide salt of this compound (this compound Hydrobromide, TBP-PI-HBr) was developed to improve the drug substance and drug product properties, including stability.[6] This modification can lead to more consistent and reliable formulation performance.
Q4: What is the effect of food on the oral bioavailability of this compound formulations?
A4: Studies have shown that this compound Hydrobromide can be administered without regard to meals.[7] While some studies with immediate-release formulations noted a reduction in the maximum plasma concentration (Cmax) when administered with a high-fat meal, the overall exposure (AUC) remained similar.[8][9]
Troubleshooting Guide
Issue 1: Poor dissolution rate of our this compound formulation.
| Possible Cause | Troubleshooting Step |
| Poor intrinsic solubility of the API. | Investigate solubility enhancement techniques such as the formation of solid dispersions with polymers or complexation with cyclodextrins.[5][10] |
| Inappropriate particle size of the API. | Consider particle size reduction techniques like micronization or nanonization to increase the surface area available for dissolution.[11] |
| Suboptimal excipient selection. | Evaluate the use of solubilizing agents, wetting agents, and disintegrants in the formulation. A list of potential excipients can be found in patent filings.[12][13] |
| Unfavorable crystalline form (polymorph). | Screen for different polymorphic forms of this compound as they can exhibit different solubility profiles.[11] |
Issue 2: Inconsistent plasma concentration profiles in preclinical studies.
| Possible Cause | Troubleshooting Step |
| Variability in gastrointestinal transit time. | Consider the use of modified-release formulations to provide more controlled drug release and absorption.[12] |
| Food effects influencing absorption. | While generally not significant, if variability is high, conduct pilot studies to assess the impact of fasting versus fed states in your specific animal model.[7][8] |
| Inconsistent dosing procedure. | Ensure a standardized and consistent oral gavage or dosing technique to minimize variability between animals. |
| Analytical method variability. | Validate your bioanalytical method for quantifying Tebipenem in plasma to ensure accuracy and precision. A validated LC-MS/MS method is typically used.[8][14] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Tablets
This protocol is based on the USP Paddle method and can be adapted for various formulations.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 50 mM acetate buffer, pH 5.0.
-
Temperature: 37°C ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Procedure: a. Place one this compound tablet in each dissolution vessel. b. Start the apparatus. c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples promptly through a suitable filter (e.g., 0.45 µm). f. Analyze the concentration of this compound in the filtrate using a validated HPLC method.
-
Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Protocol 2: Caco-2 Cell Permeability Assay to Evaluate Intestinal Transport
This in vitro model is used to predict intestinal drug absorption and identify the transport mechanism.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Transport Buffer: Use a suitable transport buffer, such as Hank's Balanced Salt Solution (HBSS), adjusted to the desired pH (e.g., pH 6.5 for apical side and pH 7.4 for basolateral side to mimic intestinal conditions).
-
Experiment: a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the this compound solution (at a known concentration) to the apical (A) side and fresh transport buffer to the basolateral (B) side to assess A-to-B permeability. c. To assess B-to-A permeability (efflux), add the drug solution to the basolateral side and fresh buffer to the apical side. d. Incubate at 37°C with gentle shaking. e. Collect samples from the receiver compartment at specified time intervals. f. To investigate the involvement of specific transporters, co-incubate with known inhibitors of OATP transporters.
-
Analysis: a. Quantify the concentration of this compound in the collected samples using LC-MS/MS. b. Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Tebipenem after a Single Oral Dose of this compound Hydrobromide (600 mg) in Healthy Fasted Adults
| Parameter | Clinical Trial Tablet | Registration Tablet |
| Cmax (µg/mL) | Geometric Mean (CV%) | Geometric Mean (CV%) |
| Data not explicitly provided in search results | Data not explicitly provided in search results | |
| AUC0-t (µgh/mL) | Geometric Mean (CV%) | Geometric Mean (CV%) |
| Data not explicitly provided in search results | Data not explicitly provided in search results | |
| AUC0-inf (µgh/mL) | Geometric Mean (CV%) | Geometric Mean (CV%) |
| Data not explicitly provided in search results | Data not explicitly provided in search results | |
| Tmax (h) | Median (Range) | Median (Range) |
| 1.5 (0.5 - 4.0)[8] | Data not explicitly provided in search results | |
| t1/2 (h) | Mean (SD) | Mean (SD) |
| 0.9 (15.8%)[8] | Data not explicitly provided in search results |
Note: A bioequivalence study demonstrated that the 90% confidence intervals for the geometric mean ratios for Cmax, AUC0-t, and AUC0-inf fell within the 80% to 125% limits, indicating the bioequivalence of the two formulations.[7][15]
Visualizations
References
- 1. Intestinal absorption mechanism of this compound, a novel oral carbapenem: involvement of human OATP family in apical membrane transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. atiner.gr [atiner.gr]
- 6. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioequivalence of two oral formulations of this compound hydrobromide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. CN102860985B - this compound oral preparation and preparation method thereof - Google Patents [patents.google.com]
- 11. CN110804057A - Crystal form of this compound hydrobromide, preparation method of crystal form, pharmaceutical composition and pharmaceutical application of crystal form - Google Patents [patents.google.com]
- 12. US20200016126A1 - Novel this compound immediate and modified release oral dosage forms - Google Patents [patents.google.com]
- 13. WO2018112372A1 - Novel this compound immediate and modified release oral dosage forms - Google Patents [patents.google.com]
- 14. Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Understanding and Overcoming Tebipenem Pivoxil Resistance Mechanisms
Welcome to the Technical Support Center for Tebipenem Pivoxil Resistance Research. This resource is designed for researchers, scientists, and drug development professionals investigating the mechanisms of resistance to the oral carbapenem, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your in vitro and in vivo studies.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound, its mechanism of action, and the primary mechanisms of bacterial resistance.
Q1: What is the mechanism of action of Tebipenem?
Tebipenem, the active form of the prodrug this compound, is a broad-spectrum carbapenem antibiotic. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption of cell wall integrity leads to bacterial cell death.
Q2: What are the primary mechanisms of resistance to Tebipenem?
The most significant mechanism of resistance to Tebipenem is enzymatic degradation by carbapenemases. These are beta-lactamase enzymes that can hydrolyze the carbapenem ring structure, inactivating the antibiotic. The most clinically relevant carbapenemases include:
-
Class A: Klebsiella pneumoniae carbapenemase (KPC)
-
Class B: Metallo-β-lactamases (MBLs) such as New Delhi MBL (NDM), Verona integron-encoded MBL (VIM), and imipenemase (IMP)
-
Class D: Oxacillinases (OXA-type) with carbapenemase activity, such as OXA-48 and its variants.
Other mechanisms that can contribute to Tebipenem resistance, often in conjunction with carbapenemase production, include:
-
Efflux Pumps: Overexpression of efflux pumps, such as MexAB-OprM in Pseudomonas aeruginosa, can actively transport Tebipenem out of the bacterial cell, reducing its intracellular concentration.[1]
-
Porin Loss: Reduced expression or mutations in outer membrane porins, like OprD in P. aeruginosa, can limit the influx of Tebipenem into the bacterial periplasmic space where its PBP targets are located.[1]
Q3: Is Tebipenem effective against bacteria producing Extended-Spectrum Beta-Lactamases (ESBLs)?
Yes, Tebipenem is generally stable to hydrolysis by ESBLs and AmpC beta-lactamases.[2][3] This makes it a potential treatment option for infections caused by ESBL-producing Enterobacterales that are resistant to many cephalosporins. However, the presence of co-resistance mechanisms, such as carbapenemase production or porin loss, can lead to Tebipenem resistance.
Q4: What are the expected Minimum Inhibitory Concentration (MIC) ranges for Tebipenem against susceptible and resistant isolates?
MIC values can vary depending on the bacterial species and the specific resistance mechanisms present. Generally, susceptible Enterobacterales have very low Tebipenem MICs, often ≤0.125 mg/L.[4] Isolates harboring carbapenemases typically exhibit significantly higher MICs, often ≥8 mg/L.[2][5] Refer to the Data Presentation section for more detailed MIC distributions.
II. Troubleshooting Guides
This section provides guidance on common issues encountered during in vitro experiments investigating this compound resistance.
Troubleshooting Minimum Inhibitory Concentration (MIC) Assays
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent MIC values between replicates | Inaccurate pipetting; Non-homogenous bacterial inoculum; Contamination of wells. | Ensure proper mixing of bacterial suspension before inoculation. Use calibrated pipettes and proper technique. Aseptically prepare and handle plates. |
| No bacterial growth in the positive control well | Inoculum was not viable; Incorrect growth medium or incubation conditions. | Use a fresh bacterial culture. Verify the correct medium, temperature, and atmospheric conditions for the test organism. |
| Growth observed in the negative control (sterility) well | Contamination of the growth medium or microtiter plate. | Use sterile, unopened media and plates. Maintain aseptic technique throughout the procedure. |
| "Skipped" wells (growth in higher concentrations, no growth in lower) | Technical error in serial dilution; Contamination of a single well; Paradoxical effect (rare). | Repeat the assay, paying close attention to the serial dilution steps. Examine the well for any signs of contamination. If consistently observed, consider further investigation into potential paradoxical effects. |
| Discrepancy between genotype and phenotype (e.g., carbapenemase gene detected by PCR, but low MIC) | Low-level expression of the resistance gene; Heteroresistance within the bacterial population; Inactivation of the resistance gene. | Quantify gene expression using qRT-PCR. Perform population analysis to detect heteroresistance. Sequence the resistance gene to check for inactivating mutations. |
| Higher than expected MICs for quality control (QC) strains | Incorrect inoculum density; Degradation of the antibiotic; Issues with the growth medium (e.g., incorrect cation concentration). | Prepare the inoculum to the correct McFarland standard. Use fresh antibiotic stock solutions. Ensure the Mueller-Hinton broth is cation-adjusted and within its expiry date. |
Troubleshooting Quantitative Real-Time PCR (qRT-PCR) for Resistance Gene Expression
| Problem | Possible Causes | Recommended Solutions |
| No amplification in positive control | Incorrect primers or probe; Degraded RNA or cDNA; PCR inhibitors. | Verify primer/probe sequences and concentrations. Assess RNA integrity and use freshly synthesized cDNA. Purify RNA and DNA samples to remove potential inhibitors. |
| Amplification in No-Template Control (NTC) | Contamination of reagents, primers, or workspace with template DNA. | Use dedicated PCR workstations. Aliquot reagents to avoid contamination of stock solutions. Use fresh, sterile water for the NTC. |
| Low PCR efficiency | Suboptimal primer design or concentration; Incorrect annealing temperature. | Redesign primers following best practices. Perform a primer concentration matrix to optimize concentrations. Run a temperature gradient PCR to determine the optimal annealing temperature. |
| High variability between technical replicates | Pipetting errors; Poor mixing of reaction components. | Use calibrated pipettes and ensure accurate and consistent volumes. Gently vortex and centrifuge all reaction mixes before aliquoting. |
| Unexpected melt curve peaks | Primer-dimers; Non-specific amplification. | Optimize primer concentrations and annealing temperature. If issues persist, redesign primers to a different target region. |
III. Data Presentation
The following tables summarize the in vitro activity of Tebipenem against various bacterial isolates. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
Table 1: Tebipenem MIC Distribution for Escherichia coli
| Isolate Phenotype | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |
| 3GC-Resistant | 274 | 0.03 | 0.03 | 0.015 - 0.25 | [6] |
| UTI Isolates | 101 | ≤0.015 | 0.03 | Not Reported | [5] |
Table 2: Tebipenem MIC Distribution for Klebsiella pneumoniae
| Isolate Phenotype | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |
| 3GC-Resistant | 42 | 0.03 | 0.125 | 0.015 - 0.25 | [6] |
| UTI Isolates | 208 | 0.03 | 0.06 | Not Reported | [5] |
Table 3: Comparative MIC₉₀ Values of Tebipenem and Other Carbapenems against 3GC-Resistant E. coli and K. pneumoniae
| Organism | Tebipenem | Meropenem | Imipenem | Ertapenem | Reference |
| E. coli | 0.03 | 0.03 | 0.25 | 0.12 | [6] |
| K. pneumoniae | 0.125 | 0.06 | 0.5 | 0.25 | [6] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound resistance.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Tebipenem analytical powder
-
Appropriate solvent for Tebipenem (e.g., sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial isolates for testing
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or nephelometer
-
Multichannel pipette
Procedure:
-
Preparation of Antibiotic Stock Solution: a. Prepare a stock solution of Tebipenem at a concentration of 1000 mg/L in sterile deionized water. b. Filter-sterilize the stock solution using a 0.22 µm syringe filter. c. Aliquot and store at -80°C until use.
-
Preparation of Microtiter Plates: a. On the day of the experiment, thaw the Tebipenem stock solution and prepare serial two-fold dilutions in CAMHB to achieve final concentrations ranging from, for example, 0.004 to 4 mg/L in the microtiter plate wells. b. Dispense 50 µL of the appropriate Tebipenem dilution into each well of the 96-well plate. c. Include a positive control well (no antibiotic) and a negative control well (no bacteria) for each isolate.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: a. Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum to each well (except the negative control wells). b. Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpreting Results: a. After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well). b. The MIC is the lowest concentration of Tebipenem that completely inhibits visible growth. c. Check the QC strains' MIC values against the established acceptable ranges.
Protocol 2: qRT-PCR for Carbapenemase Gene Expression
This protocol provides a general framework for quantifying the expression of carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48).
Materials:
-
Bacterial isolates grown to mid-log phase with and without sub-inhibitory concentrations of Tebipenem
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers specific for the carbapenemase gene of interest and a housekeeping gene (e.g., 16S rRNA)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: a. Grow bacterial cultures to mid-logarithmic phase. b. Extract total RNA from a standardized number of cells using a commercial RNA extraction kit according to the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers. b. Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
qPCR Reaction Setup: a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (final concentration typically 200-500 nM), and diluted cDNA. b. Set up reactions in triplicate for each sample and target gene, including the housekeeping gene. c. Include a no-template control (NTC) for each primer set.
-
qPCR Program: a. A typical program includes an initial denaturation step (e.g., 95°C for 5 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).[7][8] b. Include a melt curve analysis at the end of the run if using a SYBR Green-based assay to verify the specificity of the amplified product.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for the target and housekeeping genes for each sample. b. Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the test condition to the ΔCt of the control condition (ΔΔCt). c. The fold change in gene expression is calculated as 2-ΔΔCt.
V. Visualizations
The following diagrams illustrate key concepts in Tebipenem action and resistance, as well as a typical experimental workflow for their investigation.
Caption: Mechanisms of Tebipenem action and bacterial resistance.
Caption: Experimental workflow for investigating Tebipenem resistance.
References
- 1. 1281. An Evaluation of Tebipenem In Vitro Activity Against a Panel of Pseudomonas aeruginosa Isolates with Efflux, AmpC, and OprD Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro activity of tebipenem and comparator agents against bacterial pathogens isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time PCR for Detection of NDM-1 Carbapenemase Genes from Spiked Stool Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Novel Multiplex Real-Time PCR Assay for Rapid Detection of Carbapenemase Genes in Carbapenem-Resistant Enterobacterales Isolates and Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Effects of Tebipenem Pivoxil in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information and troubleshooting protocols for managing adverse effects associated with Tebipenem Pivoxil during clinical studies. The following question-and-answer format directly addresses specific issues that may be encountered during experimental phases.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with this compound in clinical trials?
A1: The most frequently reported treatment-emergent adverse events (TEAEs) are gastrointestinal in nature, specifically mild to moderate diarrhea and headache.[1][2][3] Other reported side effects include nausea and abdominal pain.[2][3]
Q2: What is the incidence of these common adverse effects?
A2: Clinical trial data provides the following incidence rates for the most common adverse effects.
| Adverse Effect | This compound Hydrobromide (600 mg every 8 hours) | Intravenous Ertapenem (1 g every 24 hours) |
| Any Adverse Event | 25.7% | 25.6% |
| Diarrhea | 5.0% | Not specified in comparative trial, but noted as a common side effect of antibiotics. |
| Headache | 3.8% | Not specified in comparative trial, but noted as a common side effect of antibiotics. |
Data from the ADAPT-PO Phase 3 clinical trial.
Q3: Are there any serious adverse events associated with this compound?
A3: Serious adverse events have been reported infrequently in clinical trials (1.3% for this compound vs. 1.7% for ertapenem). No deaths were reported in the pivotal ADAPT-PO study. While rare, there is a potential for hypersensitivity reactions, and as with other carbapenems, a potential to decrease the seizure threshold.[1]
Q4: How does this compound affect the gut microbiome?
A4: As a broad-spectrum antibiotic, this compound can disrupt the normal gut flora. This dysbiosis is a likely contributor to gastrointestinal side effects such as diarrhea.[3] Studies suggest that this disruption may lead to an overgrowth of resistant organisms like Clostridioides difficile, although no cases of C. difficile-associated diarrhea were observed in the this compound group in the ADAPT-PO study.
Troubleshooting Guides
Management of Diarrhea
Issue: A study participant reports the onset of diarrhea after initiating treatment with this compound.
Protocol:
-
Assess Severity:
-
Mild Diarrhea: Defined as 3-4 loose stools per day without significant abdominal pain, fever, or signs of dehydration.
-
Moderate Diarrhea: Defined as 5-7 loose stools per day, possibly with abdominal cramps, low-grade fever, and mild signs of dehydration.
-
Severe Diarrhea: Defined as ≥8 loose stools per day, severe abdominal pain, fever, and signs of moderate to severe dehydration.
-
-
Initial Management (Mild to Moderate):
-
Hydration: Advise the participant to increase oral fluid intake to prevent dehydration. Oral rehydration solutions may be recommended.[4]
-
Dietary Modification: Recommend a bland diet (e.g., bananas, rice, applesauce, toast).
-
Symptomatic Treatment: The use of anti-diarrheal agents should be approached with caution and is generally not recommended without further investigation, as they can mask a more serious infection like C. difficile.[5]
-
Continue Study Drug: For mild cases, the study drug may be continued with close monitoring. For moderate cases, a temporary interruption may be considered based on clinical judgment.
-
-
Further Investigation (Moderate to Severe or Persistent):
-
Stool Sample Analysis: Collect a stool sample to test for Clostridioides difficile toxin.[6]
-
Electrolyte Monitoring: For severe cases, a blood sample should be drawn to assess electrolyte levels.
-
-
Management of Severe or C. difficile-Positive Diarrhea:
-
Discontinue Study Drug: Immediately discontinue this compound.
-
Initiate Specific Treatment: If positive for C. difficile, initiate appropriate antibiotic therapy (e.g., oral vancomycin or fidaxomicin) as per institutional guidelines.[5]
-
Supportive Care: Provide intravenous fluids and electrolyte replacement as needed.
-
Management of Headache
Issue: A study participant reports a new-onset headache after starting this compound.
Protocol:
-
Assess Severity and Characteristics:
-
Determine the intensity (mild, moderate, severe), location, and nature of the headache.
-
Inquire about associated symptoms such as photophobia, phonophobia, nausea, or neurological deficits.
-
-
Initial Management (Mild to Moderate):
-
Symptomatic Relief: Recommend over-the-counter analgesics such as acetaminophen or ibuprofen, if not contraindicated by the study protocol or participant's medical history.
-
Rest: Advise the participant to rest in a quiet, dark room.
-
Continue Study Drug: The study drug can typically be continued with monitoring.
-
-
Further Investigation (Severe or Persistent):
-
Neurological Examination: Perform a thorough neurological examination to rule out more serious causes.
-
Consider Dose Adjustment: If the headache is persistent and considered related to the study drug, a dose reduction or temporary interruption may be considered in consultation with the medical monitor.
-
Experimental Protocols
Protocol for Clostridioides difficile Toxin Assay
-
Sample Collection: Collect a fresh, unformed stool sample in a sterile container.
-
Assay Type: Utilize a nucleic acid amplification test (NAAT) for the C. difficile toxin gene (e.g., tcdB) as it is the most sensitive and specific method.[6] An enzyme immunoassay (EIA) for toxins A and B can also be used, but has lower sensitivity.[5]
-
Procedure (for NAAT):
-
Extract nucleic acid from the stool sample according to the kit manufacturer's instructions.
-
Perform real-time polymerase chain reaction (RT-PCR) using primers and probes specific for the C. difficile toxin gene.
-
Analyze the amplification data to determine the presence or absence of the target gene.
-
-
Interpretation: A positive result indicates the presence of toxigenic C. difficile and, in the context of diarrhea, is diagnostic of C. difficile infection.
Visualizations
Caption: Workflow for managing adverse events in a clinical study.
Caption: Relationship between adverse event severity and management actions.
References
- 1. This compound hydrobromide-No PICC, no problem! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What are the side effects of this compound? [synapse.patsnap.com]
- 4. Antibiotic associated diarrhea - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 5. Managing antibiotic associated diarrhoea: Probiotics may help in prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Guidelines for the Management of Antibiotic Associated Diarrhea [speciality.medicaldialogues.in]
Tebipenem Pivoxil stability and storage conditions for research
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Tebipenem Pivoxil for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term stability, a temperature of -20°C is recommended.[2][3]
Q2: How long can I store solid this compound?
A2: When stored at -20°C, solid this compound is stable for at least four years.[2] Some suppliers indicate a stability of three years at -20°C and two years at 4°C for the powder form.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 30 mg/mL.[2] For aqueous applications, it is sparingly soluble. It is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[2] To prevent inactivation from repeated freeze-thaw cycles, it is best to aliquot the stock solution and store it at -80°C for up to 2 years or -20°C for up to 1 year.[5] Aqueous solutions should not be stored for more than one day.[2]
Q4: What are the main degradation pathways for this compound?
A4: this compound is susceptible to degradation under several conditions. The primary degradation pathway involves the hydrolysis of the pivoxil ester to form its active metabolite, tebipenem.[6] It is also sensitive to acidic and basic conditions, oxidation, and photodegradation.[6][7] In the solid state, humidity is a significant factor that can cause the cleavage of the β-lactam ring.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low activity in experiments | Degradation of this compound due to improper storage or handling. | Ensure the compound is stored as a solid at -20°C. Prepare fresh aqueous solutions daily. For stock solutions in organic solvents, aliquot and store at -80°C to avoid freeze-thaw cycles. |
| Inconsistent results between experiments | Instability of the compound in the experimental medium. | This compound readily decomposes at pH 1 and pH 9.[10] Ensure the pH of your experimental buffer is within a stable range. Consider performing a time-course experiment to assess stability in your specific medium. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility. | This compound has a solubility of approximately 0.14 mg/mL in a 1:6 solution of DMSO:PBS (pH 7.2).[2] To improve solubility, first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer. |
Stability Data Summary
Solid-State Storage Conditions
| Temperature | Duration | Purity | Reference |
| -20°C | ≥ 4 years | ≥98% | [2] |
| -20°C | 3 years | Powder | [4] |
| 4°C | 2 years | Powder | [4] |
Stock Solution Storage Conditions
| Solvent | Temperature | Duration | Reference |
| DMSO | -80°C | 2 years | [5] |
| DMSO | -20°C | 1 year | [5] |
| Aqueous Buffer | Room Temp | ≤ 1 day | [2] |
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [2] |
| Dimethylformamide | ~30 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | [2] |
| Ethanol | 87 mg/mL | [11] |
| Water | Insoluble | [11] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-DAD Method
This method is designed to separate this compound from its primary degradation product, tebipenem.[6][7]
-
Column: LiChrospher C-18 (5 µm, 250 x 4.6 mm)
-
Mobile Phase: 50 mmol L⁻¹ ammonium acetate–acetonitrile–triethylamine (68:30:2, v/v/v), adjusted to pH 3.5 with concentrated phosphoric acid.
-
Flow Rate: 0.8 mL min⁻¹
-
Detection: Photodiode array detector at 330 nm.
-
Injection Volume: 10 µL
Protocol 2: Stress Degradation Studies
To evaluate the stability of this compound under various stress conditions, the following protocols can be used.[6][7]
-
Acid Hydrolysis: Dissolve 2.5 mg of this compound in 25.0 mL of 0.1 mol L⁻¹ HCl. Incubate at 313 K.
-
Base Hydrolysis: Dissolve 2.5 mg of this compound in 25.0 mL of 0.1 mol L⁻¹ NaOH. Incubate at 313 K.
-
Oxidative Degradation: Expose a solution of this compound to a 3% solution of H₂O₂.
-
Thermal Degradation (Solid State): Keep samples in a heat chamber at 373 K in dry air and at 343 K at 76.4% relative humidity (RH).
-
Photodegradation (Solid State): Expose samples to sunlight (10,000 lux) for 48 hours.
Visualizations
Caption: Workflow for this compound stability testing.
References
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US20200016126A1 - Novel this compound immediate and modified release oral dosage forms - Google Patents [patents.google.com]
- 11. selleckchem.com [selleckchem.com]
Impact of food on Tebipenem Pivoxil absorption and efficacy
This resource provides researchers, scientists, and drug development professionals with technical guidance on the impact of food on Tebipenem Pivoxil's absorption and efficacy.
Frequently Asked Questions (FAQs)
Q1: How does food intake affect the overall exposure (AUC) and peak concentration (Cmax) of this compound?
A1: The effect of food on this compound depends on the formulation. For the immediate-release (IR) formulation at 300 mg, administration following a high-fat meal resulted in a roughly 50% reduction in mean Cmax, while the mean total exposure (AUC) remained similar to the fasted state[1][2]. At a 600 mg dose of the IR formulation, both Cmax and AUC were found to be comparable between the fed and fasted states[1][2][3][4][5]. For some extended-release (ER) formulations (6-hour and 12-hour), an increase in both AUC and Cmax was observed when administered with food[1][2].
Q2: What is the general recommendation for administering this compound in relation to meals during a clinical or pre-clinical study?
A2: For immediate-release (IR) formulations, the total drug absorption (AUC) appears to be largely unaffected by food, although peak concentration (Cmax) can be blunted at lower doses[1][2][6]. This suggests that while food may slow the rate of absorption, it does not significantly reduce the total amount of drug absorbed[6]. Therefore, administering the drug without regard to meals could be a viable strategy in a clinical setting, which would not pose a problem for its use[6]. However, for studies where consistent and rapid peak concentrations are critical, administration in a fasted state may be preferable.
Q3: Does co-administration with enteral feeding impact the bioavailability of Tebipenem?
A3: No, the bioavailability of tebipenem appears to be maintained when the tablet is crushed and administered via a nasogastric (NG) tube with or without concomitant enteral feeds. A study in healthy subjects showed that Cmax and AUC values were bioequivalent when compared to oral administration of a whole tablet[7].
Q4: What underlying mechanism is responsible for the intestinal absorption of this compound?
A4: this compound is a prodrug designed to enhance the intestinal absorption of its active form, tebipenem[6][8]. Its high permeability across the intestinal apical membrane is attributed to multiple transport routes[8][9]. Studies suggest that in addition to simple diffusion, carrier-mediated transport is involved[8]. Specifically, the human organic anion transporting polypeptides OATP1A2 and OATP2B1 have been identified as contributing to its uptake, whereas the peptide transporter PEPT1 is not involved[8].
Troubleshooting Guide
Issue: We observed a significant decrease in Cmax in our fed study group compared to the fasted group using a 300 mg immediate-release formulation.
-
Plausible Cause: This is an expected pharmacological effect. Studies have demonstrated that for a 300 mg IR dose of this compound Hydrobromide, a standard high-fat meal can reduce the mean Cmax by approximately 50%[1][2]. The presence of food in the gastrointestinal tract can delay gastric emptying, slowing the rate at which the drug is presented to the small intestine for absorption.
-
Recommendation:
-
Verify that the total exposure (AUC) is comparable between your fed and fasted groups. A significant drop in both Cmax and AUC might indicate a more complex absorption issue or a problem with the formulation.
-
If consistent Cmax values are critical for your experimental endpoint, consider administering the compound in a fasted state.
-
Note that at higher doses (e.g., 600 mg IR), this effect on Cmax is less pronounced, with exposures being comparable between fed and fasted states[1][2][5].
-
Issue: Our efficacy study in a non-fasted animal model is showing lower-than-expected results, even though the total drug exposure (AUC) should be adequate.
-
Plausible Cause: Tebipenem is a carbapenem antibiotic, and its efficacy is often linked to the duration that its concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%T>MIC). While food may not significantly alter the total AUC for IR formulations, the blunting of the Cmax and potential delay in Tmax could cause the plasma concentration to fall below the MIC threshold sooner than in a fasted state.
-
Recommendation:
-
Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate your plasma concentration-time profiles with the MIC of the pathogen being studied.
-
Measure drug concentrations at more frequent intervals around the expected Tmax in both fed and fasted states to accurately capture the peak and subsequent decline.
-
Consider if the blunted Cmax in the fed state fails to achieve a critical threshold needed for maximal bactericidal activity, even if the overall %T>MIC target is met.
-
Data Summary Tables
Table 1: Effect of Food on Pharmacokinetics of this compound Hydrobromide (IR Formulation)
| Dose | State | Cmax Effect | AUC Effect | Citation(s) |
| 300 mg | Fed | ~50% Reduction | Similar to Fasted | [1][2] |
| 600 mg | Fed | Comparable to Fasted | Comparable to Fasted | [1][2][3][5] |
Table 2: Effect of Food on Pharmacokinetics of this compound Fine Granules
| Dose | State | Cmax Effect | AUC Effect | Citation(s) |
| 250 mg | Non-fasting | Lowered to ~60% of Fasted | Equivalent to Fasted | [6] |
Experimental Protocols
Protocol: Single-Dose Food-Effect Study (Based on NCT03395249)
This protocol is a summary of the methodology used in clinical trials to assess the impact of food on this compound pharmacokinetics[1][2][3][4][5].
-
Study Design: A randomized, open-label, single-ascending-dose (SAD) study in healthy adult subjects[3][4][5].
-
Treatment Arms:
-
Fasted State: Subjects fast overnight for at least 10 hours before receiving a single oral dose of this compound Hydrobromide.
-
Fed State: After an overnight fast of at least 10 hours, subjects consume a standard high-fat, high-calorie breakfast approximately 30 minutes before drug administration.
-
-
Dosing: Single oral doses of the this compound Hydrobromide immediate-release (IR) formulation were administered at 300 mg and 600 mg[1][2].
-
Pharmacokinetic (PK) Sampling: Serial blood samples are collected at pre-defined time points before and after dosing (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose) to determine the plasma concentrations of tebipenem.
-
Bioanalysis: Plasma concentrations of tebipenem are measured using a validated bioanalytical method, such as LC-MS/MS[7].
-
PK Parameter Calculation: Key pharmacokinetic parameters including Cmax, AUC (from time zero to the last measurable concentration and extrapolated to infinity), and Tmax (time to reach Cmax) are calculated using non-compartmental analysis.
Visualizations
Caption: A typical crossover design for a clinical food-effect study.
Caption: Logical flow of food's effect on this compound IR absorption.
References
- 1. Safety, Pharmacokinetics, and Food Effect of this compound Hydrobromide after Single and Multiple Ascending Oral Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Safety, Pharmacokinetics, and Food Effect of this compound Hydrobromide after Single and Multiple Ascending Oral Doses in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Effect of diet on the pharmacokinetics of this compound fine granules in healthy male volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative bioavailability of crushed tebipenem administered through a nasogastric tube with and without enteral feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal absorption mechanism of this compound, a novel oral carbapenem: involvement of human OATP family in apical membrane transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Validation & Comparative
Tebipenem Pivoxil: A Breakthrough in the Fight Against Multi-Drug Resistant Pathogens
An orally administered carbapenem, tebipenem pivoxil, is demonstrating significant efficacy against a range of multi-drug resistant (MDR) bacterial pathogens, offering a promising new therapeutic option for infections that have become increasingly difficult to treat. Clinical trials and in vitro studies have shown its potent activity against key resistant bacteria, positioning it as a valuable alternative to standard intravenous treatments.
This compound is a prodrug that is converted to its active form, tebipenem, in the body.[1] As a member of the carbapenem class of β-lactam antibiotics, it works by inhibiting the synthesis of the bacterial cell wall, a critical component for bacterial survival.[2] This mechanism allows it to be effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[2][3] A key advantage of tebipenem is its stability against many β-lactamase enzymes, which are produced by bacteria to inactivate many common antibiotics.[1][4] This makes it particularly effective against extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[4][5]
Recent clinical trials have underscored the potential of this compound in treating complicated urinary tract infections (cUTIs), including acute pyelonephritis, often caused by MDR pathogens.[6][7][8] The oral administration of this compound presents a significant advantage, potentially reducing the need for hospitalization and intravenous antibiotic therapy.[9][10]
Comparative Efficacy: In Vitro Susceptibility
In vitro studies have consistently demonstrated the potent activity of tebipenem against a variety of pathogenic bacteria, with its performance often exceeding or being comparable to other carbapenems and cephalosporins.
| Pathogen | This compound MIC₉₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) | Imipenem and Cilastatin MIC₉₀ (µg/mL) | Ceftriaxone MIC₉₀ (µg/mL) |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | ≤0.125 | 0.25 | 2 | 4 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | 32 | 128 | >128 |
| Methicillin-susceptible Staphylococcus epidermidis (MSSE) | 0.5 | 1 | 1 | 16 |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | 8 | 16 | 64 | >128 |
| Pyogenic streptococcus | ≤0.125 | ≤0.125 | 0.25 | 8 |
| Escherichia coli | 1 | 1 | 1 | >128 |
| Klebsiella pneumoniae | 0.5 | 1 | 4 | >128 |
| Enterobacter aerogenes | ≤0.125 | 0.25 | 2 | 32 |
| Haemophilus influenzae | 0.25 | 0.5 | 1 | 16 |
| Pseudomonas aeruginosa | 64 | - | - | - |
| Acinetobacter baumannii | 64 | - | - | - |
| Data sourced from a study on the antibacterial properties of this compound.[11][12] |
Clinical Trial Performance: A Head-to-Head Comparison
The efficacy and safety of oral this compound hydrobromide have been rigorously evaluated in pivotal Phase 3 clinical trials, demonstrating its non-inferiority to standard intravenous carbapenem therapies for cUTIs.
ADAPT-PO Clinical Trial
The ADAPT-PO trial was a global, double-blind, Phase 3 study comparing oral this compound hydrobromide to intravenous ertapenem in hospitalized adult patients with cUTI or acute pyelonephritis.[6]
| Outcome | Oral this compound HBr (600 mg q8h) | Intravenous Ertapenem (1 g q24h) |
| Overall Response | 58.8% (264/449) | 61.6% (258/419) |
| Clinical Cure Rate at Test-of-Cure | >93% | >93% |
| Treatment-Emergent Adverse Events (TEAEs) | 25.7% | 25.6% |
| Most Frequent TEAEs | Diarrhea (5.0%), Headache (3.8%) | - |
| C. difficile-associated TEAEs | 0 | 3 |
| Data from the ADAPT-PO Phase 3 clinical trial.[6] |
PIVOT-PO Clinical Trial
The PIVOT-PO trial was another pivotal Phase 3 study that compared oral this compound hydrobromide to intravenous imipenem-cilastatin in hospitalized adults with cUTI, including pyelonephritis. This trial was stopped early due to demonstrated efficacy.[13][14][15][16]
| Outcome | Oral this compound HBr (600 mg q6h) | Intravenous Imipenem-Cilastatin (500 mg q6h) |
| Overall Success Rate | 58.5% (261/446) | 60.2% (291/483) |
| Clinical Cure Rate at Test-of-Cure | 93.5% (417/446) | 95.2% (460/483) |
| Microbiological Response Rate at Test-of-Cure | 60.3% (269/446) | 61.3% (296/483) |
| Data from the PIVOT-PO Phase 3 clinical trial.[17] |
Experimental Protocols
In Vitro Susceptibility Testing
The antibacterial activity of this compound is determined using the agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Bacterial Strains: A diverse panel of clinical and reference bacterial strains, including both Gram-positive and Gram-negative organisms, are used.
-
Culture Media: Mueller-Hinton agar is the standard medium for susceptibility testing.
-
Inoculum Preparation: Bacterial suspensions are prepared and standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Preparation: Serial twofold dilutions of this compound and comparator antibiotics are prepared and incorporated into the agar plates.
-
Inoculation and Incubation: The prepared bacterial inocula are applied to the surface of the antibiotic-containing agar plates. The plates are then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. The MIC₉₀ is the concentration at which 90% of the tested isolates are inhibited.
In Vivo Sepsis Mouse Model
The in vivo efficacy of this compound is evaluated in a murine sepsis model to assess its protective effect against systemic bacterial infections.
Methodology:
-
Animal Model: Specific pathogen-free mice are used for the study.
-
Bacterial Challenge: Mice are intraperitoneally injected with a lethal dose of a pathogenic bacterial strain (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
-
Treatment Administration: this compound tablets or granules are administered orally to the mice at various doses at specified time points post-infection. A control group receives a placebo.
-
Observation: The survival rate of the mice in each treatment group is monitored and recorded over a period of several days.
-
Efficacy Assessment: The protective effect of this compound is determined by comparing the survival rates of the treated groups with the control group. The median effective dose (ED₅₀) can also be calculated.[18]
Visualizing the Science
Mechanism of Action of Tebipenem
Caption: Mechanism of action of this compound.
ADAPT-PO Clinical Trial Workflow
Caption: ADAPT-PO Phase 3 Clinical Trial Workflow.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Impact of this compound on the intestinal microbiota and on establishment of colonization with carbapenem-resistant Klebsiella pneumoniae in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Spero Therapeutics this compound Hydrobromide Phase 3 Data Published in The New England Journal of Medicine | The Lundbeck Foundation [lundbeckfonden.com]
- 8. researchgate.net [researchgate.net]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. New treatment option for Multi-Drug Resistant Infections developed - News - University of Liverpool [news.liverpool.ac.uk]
- 11. Antibacterial Properties of this compound Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Phase 3 Trial Shows Promise for Oral Antibiotic this compound hydrobromide in Treating Complicated UTIs [medicaldialogues.in]
- 14. Spero with white knight GSK succeed with UTI treatment | BioWorld [bioworld.com]
- 15. urologytimes.com [urologytimes.com]
- 16. gsk.com [gsk.com]
- 17. PIVOT-PO Phase 3 Data Show Tebipenem HBr’s Potential as the First Oral Carbapenem Antibiotic for Patients with Complicated Urinary Tract Infections (cUTIs) [barchart.com]
- 18. researchgate.net [researchgate.net]
Head-to-head comparison of Tebipenem Pivoxil and imipenem-cilastatin
An evidence-based guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive, data-driven comparison of the oral carbapenem, tebipenem pivoxil, and the intravenously administered imipenem-cilastatin. The information presented herein is synthesized from peer-reviewed clinical trial data and is intended to inform research and development in the field of infectious diseases.
Executive Summary
This compound hydrobromide, an oral carbapenem, has demonstrated non-inferiority to intravenous imipenem-cilastatin in the treatment of complicated urinary tract infections (cUTI) and acute pyelonephritis (AP). The pivotal Phase 3 PIVOT-PO clinical trial provides the primary evidence for this comparison, showcasing similar efficacy and safety profiles between the two agents. This guide will delve into the specifics of their mechanisms of action, comparative efficacy, safety, and the detailed protocols of the key clinical trial.
Mechanism of Action
Both tebipenem and imipenem are carbapenem antibiotics that exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They bind to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan in the bacterial cell wall. This disruption leads to cell lysis and death.
This compound: this compound is a prodrug that is hydrolyzed to its active form, tebipenem, after oral administration. Tebipenem has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including many extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.
Imipenem-Cilastatin: Imipenem is rapidly degraded by the renal enzyme dehydropeptidase-I. Therefore, it is co-administered with cilastatin, a dehydropeptidase-I inhibitor, which prevents the renal metabolism of imipenem and increases its urinary concentration and half-life.
Comparative Efficacy: The PIVOT-PO Trial
The PIVOT-PO trial (NCT06059846) was a global, randomized, double-blind, non-inferiority Phase 3 clinical trial that compared the efficacy and safety of oral this compound hydrobromide with intravenous imipenem-cilastatin in hospitalized adult patients with cUTI or AP.[1][2]
Overall Response
The primary endpoint of the PIVOT-PO trial was the overall response, a composite of clinical cure and microbiological eradication, at the test-of-cure visit.[3] Tebipenem HBr demonstrated non-inferiority to imipenem-cilastatin.[4][5]
| Endpoint | This compound HBr (Oral) | Imipenem-Cilastatin (IV) | Adjusted Treatment Difference (95% CI) |
| Overall Success Rate at Test-of-Cure | 58.5% (261/446)[4][5] | 60.2% (291/483)[4][5] | -1.3% (-7.5%, 4.8%)[4][5] |
| Clinical Cure Rate at Test-of-Cure | 93.5% (417/446)[4][6] | 95.2% (460/483)[4][6] | -1.6% (-4.7%, 1.4%)[4][6] |
| Microbiological Response Rate at Test-of-Cure | 60.3% (269/446)[3][7] | 61.3% (296/483)[3][7] | -0.8% (-6.9%, 5.3%)[3] |
Response in Patients with Resistant Pathogens
A key aspect of the PIVOT-PO trial was the evaluation of efficacy against antimicrobial-resistant Enterobacterales. The overall response rates in this subgroup were consistent with the primary analysis population.[8][9]
| Pathogen Subgroup | This compound HBr (Oral) | Imipenem-Cilastatin (IV) |
| ESBL-positive Enterobacterales | 52.2% (84/161)[8][9] | 56.8% (108/190)[8] |
Safety and Tolerability
The safety profiles of this compound HBr and imipenem-cilastatin were comparable in the PIVOT-PO trial.[6][8]
| Adverse Event Profile | This compound HBr (Oral) | Imipenem-Cilastatin (IV) |
| Any Treatment-Emergent Adverse Event (TEAE) | 27.9%[8] | 23.8%[8] |
| Serious Adverse Events (SAEs) | 3.4%[8] | 2.6%[8] |
| TEAEs Related to Study Treatment | 12.5%[8] | 9.4%[8] |
| Most Common AEs (≥3%) | Diarrhea, Headache[5][6] | Diarrhea, Headache[1][10] |
Experimental Protocols
PIVOT-PO Trial Design
The PIVOT-PO study was a Phase 3, global, randomized, double-blind, double-dummy, non-inferiority trial.[1][2][3]
Inclusion Criteria: Hospitalized adult patients (≥18 years of age) with a clinical diagnosis of complicated urinary tract infection or acute pyelonephritis.[11]
Exclusion Criteria: Included patients with more than two uropathogens in baseline urine culture, fungal UTI, or pathogens known to be resistant to carbapenems.
Primary Endpoint: Overall response (a composite of clinical cure and microbiological eradication) at the test-of-cure visit in the microbiological intent-to-treat population. The non-inferiority margin was set at 10%.[1][2][3]
Key Assessments:
-
Clinical Cure: Complete resolution or significant improvement of baseline signs and symptoms of cUTI or AP, with no new symptoms, such that no further antibacterial therapy was warranted.[11]
-
Microbiological Eradication: Reduction of baseline uropathogens to <10³ CFU/mL and a negative repeat blood culture if the baseline culture was positive.[11]
Conclusion
The available evidence, primarily from the robust PIVOT-PO Phase 3 trial, supports that oral this compound hydrobromide is a non-inferior alternative to intravenous imipenem-cilastatin for the treatment of complicated urinary tract infections and acute pyelonephritis. The comparable efficacy, including in patients with resistant pathogens, and a similar safety profile, position this compound as a significant development in the oral antibiotic landscape for serious Gram-negative infections. This could potentially facilitate earlier hospital discharge and reduce the complications and costs associated with intravenous therapy. Further research and real-world evidence will continue to define its role in clinical practice.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Spero Therapeutics and GSK Announce PIVOT-PO Phase 3 Study for Tebipenem HBr Stopped Early for Efficacy Following Review by Independent Data Monitoring Committee | The Lundbeck Foundation [lundbeckfonden.com]
- 3. PIVOT-PO Phase 3 Data Show Tebipenem HBr’s Potential as the [globenewswire.com]
- 4. PIVOT-PO Phase 3 Data Show Tebipenem HBr’s Potential as the First Oral Carbapenem Antibiotic for Patients with Complicated Urinary Tract Infections (cUTIs) - BioSpace [biospace.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. gsk.com [gsk.com]
- 7. Market Chameleon [marketchameleon.com]
- 8. medpagetoday.com [medpagetoday.com]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. gsk.com [gsk.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Bioequivalence of Tebipenem Pivoxil Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of different oral formulations of Tebipenem Pivoxil, a novel carbapenem antibiotic. The information presented is compiled from multiple bioequivalence studies and is intended to assist researchers and drug development professionals in understanding the pharmacokinetic profiles of various formulations.
Executive Summary
This compound, the oral prodrug of the active moiety tebipenem, has been developed in various formulations, including tablets and granules. Bioequivalence studies are crucial to ensure that different formulations deliver the active drug to the systemic circulation at the same rate and extent. The following sections detail the experimental protocols and comparative pharmacokinetic data from studies evaluating different this compound formulations.
Comparative Pharmacokinetic Data
The bioequivalence of different this compound formulations has been assessed by comparing key pharmacokinetic (PK) parameters. The following tables summarize the quantitative data from studies in healthy adult subjects.
Table 1: Bioequivalence of this compound Hydrobromide (TBP-PI-HBr) Tablet Formulations (600 mg, Fasting) [1][2][3][4]
| Formulation | Cmax (µg/mL) | AUC0-t (µg·h/mL) | AUC0-inf (µg·h/mL) | Tmax (h) | t½ (h) |
| Test (Registration Tablet) | Geometric Mean Ratio: within 80-125% of Reference | Geometric Mean Ratio: within 80-125% of Reference | Geometric Mean Ratio: within 80-125% of Reference | 1.3 (median) | ~1.1 - 1.2 |
| Reference (Clinical Trial Tablet) | Geometric Mean Ratio: within 80-125% of Test | Geometric Mean Ratio: within 80-125% of Test | Geometric Mean Ratio: within 80-125% of Test | 1.0 (median) | ~1.1 - 1.2 |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; Tmax: Time to reach Cmax; t½: Half-life.
Table 2: Bioequivalence of this compound (TP) Granule Formulations in Healthy Chinese Adults [5][6]
| Condition | Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval | Bioequivalent? |
| Fasting | Cmax | 96.07% | 89.62% - 102.99% | Yes |
| AUC0-t | 93.09% | 90.47% - 95.78% | Yes | |
| AUC0-inf | 93.09% | 90.48% - 95.77% | Yes | |
| Fed | Cmax | 89.84% | - | Yes |
| AUC0-t | 86.80% | 83.62% - 90.10% | Yes | |
| AUC0-inf | 86.90% | 83.73% - 90.20% | Yes |
Experimental Protocols
The bioequivalence studies cited in this guide generally followed a standardized methodology.
Study Design
The studies were typically single-center, open-label, randomized, single-dose, crossover trials.[1][3][5][6] Both two-sequence, two-period and three-sequence, four-period crossover designs have been utilized.[1][3][5][6] A washout period of at least 7 days was maintained between dosing periods.[2]
Subject Population
Healthy adult male and female subjects were enrolled in these studies.[1][3][4][5][6] For instance, one study enrolled 36 healthy adults, while another focusing on a Chinese population enrolled 60 participants (24 under fasting and 36 under fed conditions).[1][5]
Dosing and Administration
Subjects received a single oral dose of the test and reference formulations of this compound. Doses have included 600 mg for tablet formulations and single ascending doses of 100 mg, 200 mg, and 400 mg for granule formulations.[1][7] Studies assessing the food effect involved administering the drug under both fasting and fed conditions.[1][5] For fasting conditions, subjects typically fasted for at least 10 hours prior to dosing and for a specified period post-dose.[2] For fed conditions, a high-fat, high-calorie breakfast was consumed prior to dosing.[2]
Pharmacokinetic Sampling and Analysis
Whole blood or plasma samples were collected at pre-dose and at specified time points up to 24 hours post-dose.[1][2] The concentrations of tebipenem, the active moiety, were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2] Pharmacokinetic parameters were calculated using non-compartmental methods.[2]
Bioequivalence Assessment
The bioequivalence between two formulations was concluded if the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-inf fell within the standard acceptance range of 80% to 125%.[1][2][3][5]
Experimental Workflow
The following diagram illustrates a typical workflow for a bioequivalence study of this compound formulations.
Caption: Workflow of a typical crossover bioequivalence study.
Signaling Pathways
Not applicable for this topic.
Conclusion
The reviewed bioequivalence studies demonstrate that different formulations of this compound can be developed to be bioequivalent. For instance, the registration tablet formulation of TBP-PI-HBr was found to be bioequivalent to the clinical trial formulation.[1][3] Similarly, a test formulation of this compound granules was shown to be bioequivalent to a reference formulation in a healthy Chinese population under both fasting and fed conditions.[5][6] Furthermore, studies have indicated that the administration of this compound with food does not have a clinically significant impact on its overall exposure, suggesting it can be taken without regard to meals.[1][4][8] These findings are critical for ensuring the therapeutic equivalence of different formulations and for providing flexible dosing recommendations to patients.
References
- 1. Bioequivalence of two oral formulations of this compound hydrobromide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. Bioequivalence of two oral formulations of this compound hydrobromide in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioequivalence Study of this compound in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Urinary Excretion, and Pharmaco-Metabolomic Study of this compound Granules After Single Escalating Oral Dose in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Comparative analysis of the safety profiles of Tebipenem Pivoxil and other carbapenems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the safety profiles of the novel oral carbapenem, Tebipenem Pivoxil, and other established carbapenems, including Ertapenem, Doripenem, Imipenem/Cilastatin, and Meropenem. The information is compiled from extensive clinical trial data and post-marketing surveillance to support research and development in the antibacterial sector.
Executive Summary
This compound, a new oral carbapenem, has demonstrated a safety profile comparable to that of intravenous carbapenems in clinical trials. This guide delves into the specifics of its safety data in relation to other widely used carbapenems, offering a detailed examination of adverse events, experimental methodologies, and the underlying mechanisms of common carbapenem-associated toxicities.
Comparative Analysis of Adverse Events
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) observed in clinical trials for this compound and other carbapenems. Data is presented as percentages of patients experiencing the event.
| Adverse Event | This compound (Oral) | Ertapenem (IV) | Doripenem (IV) | Imipenem/Cilastatin (IV) | Meropenem (IV) |
| Gastrointestinal | |||||
| Diarrhea | 5.0%[1] | 4.8%[2][3] | 9.0%[4][5][6] | 3.6% - 4.8%[7][8] | 2.3% - 4.8%[8][9][10] |
| Nausea | 2.8% (similar to comparator)[3] | 2.8%[3] | 8.0%[4][5][6] | 3.6%[7] | 1.2% - 3.6%[7][10] |
| Vomiting | - | - | - | 3.6%[7] | 1.2% - 3.6%[7][10] |
| Nervous System | |||||
| Headache | 3.8%[1] | 2.3%[7] | 10.0%[4][5][6] | - | 2.3%[7][8] |
| Seizures | Potential risk[11][12] | 0.2% - 0.5%[2][13][14] | <1% (higher with pre-existing CNS conditions)[5][15] | 0.2% - 0.7%[7][8][16] | 0.07% - 0.7%[7][8][10][17][18] |
| Dermatological | |||||
| Rash | - | 1.3%[2] | 1.0%[19] | 1.9%[7][8] | 1.4% - 1.9%[7][8][10] |
| Local Site Reactions | N/A (Oral) | 1.3% (Phlebitis/thrombophlebitis)[2] | 3.2% (Phlebitis)[19] | Common (Phlebitis/thrombophlebitis)[20] | - |
| Overall TEAEs | 25.7%[21] | 25.6%[21] | 32.0%[4][5][6] | - | - |
Experimental Protocols
This compound: ADAPT-PO Phase 3 Trial
The pivotal Phase 3 trial for this compound Hydrobromide (TBP-PI-HBr), known as ADAPT-PO, was a global, double-blind, double-dummy study designed to evaluate the efficacy and safety of oral TBP-PI-HBr compared to intravenous (IV) ertapenem in hospitalized adult patients with complicated urinary tract infection (cUTI) or acute pyelonephritis (AP).[21][22][23][24]
-
Patient Population: Hospitalized adults with a diagnosis of cUTI or AP.
-
Randomization: Patients were randomized in a 1:1 ratio.
-
Treatment Arms:
-
Treatment Duration: 7 to 10 days, with an extension up to 14 days for patients with bacteremia.[21]
-
Primary Endpoint: The primary efficacy endpoint was the overall response at the test-of-cure (TOC) visit (Day 19 ± 2 days), which was a composite of clinical cure and microbiological eradication in the microbiological intent-to-treat (micro-ITT) population.[23]
-
Safety Assessments: Safety was monitored through the recording of all treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and laboratory abnormalities throughout the study and a follow-up period.
Comparator Carbapenem Trials (General Methodologies)
Clinical trials for intravenous carbapenems such as ertapenem, doripenem, imipenem/cilastatin, and meropenem have generally followed randomized, controlled, and often double-blind designs to assess safety and efficacy.
-
Comparator Agents: These trials have used various active comparators, including other carbapenems, cephalosporins, or beta-lactam/beta-lactamase inhibitor combinations.[9][25]
-
Patient Populations: Studies have been conducted in diverse patient populations with various types of infections, including complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired pneumonia.[9][26]
-
Safety Monitoring: Safety and tolerability are typically assessed by monitoring the incidence, severity, and type of adverse events, as well as changes in clinical laboratory tests, vital signs, and physical examination findings.[27] Independent Data Monitoring Committees are often established to ensure patient safety.[27]
Signaling Pathways and Mechanisms of Adverse Events
Carbapenem-Induced Neurotoxicity
A known class effect of carbapenems is neurotoxicity, which can manifest as confusion, myoclonus, and seizures. The primary mechanism is believed to be the antagonism of the gamma-aminobutyric acid type A (GABAa) receptor in the central nervous system.
Caption: Mechanism of Carbapenem-Induced Neurotoxicity.
Carbapenem-Associated Hypersensitivity Reactions
Hypersensitivity reactions to carbapenems, while relatively uncommon, can range from mild skin rashes to severe, life-threatening anaphylaxis. The most severe reactions are typically IgE-mediated (Type I hypersensitivity).
Caption: IgE-Mediated Hypersensitivity to Carbapenems.
Conclusion
The safety profile of oral this compound is comparable to that of established intravenous carbapenems, with the most common adverse events being mild gastrointestinal disturbances and headache.[21][28] The risk of more severe adverse events, such as seizures, appears to be a class effect of carbapenems and warrants careful consideration in patients with predisposing factors. This comparative guide provides essential data for researchers and clinicians to evaluate the therapeutic potential and safety considerations of this novel oral carbapenem in the context of existing treatment options.
References
- 1. researchgate.net [researchgate.net]
- 2. medicarcp.com [medicarcp.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. products.pharmacyboardkenya.org [products.pharmacyboardkenya.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. MEROPENEM – PROPOSED LABEL CHANGES - Multiple Dose Pharmacokinetic Study of Meropenem in Young Infants (<91 days) with Suspected or Complicated Intra-abdominal Infections - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safety profile of meropenem: international clinical experience based on the first 3125 patients treated with meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety profile of meropenem: an updated review of over 6,000 patients treated with meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the side effects of this compound? [synapse.patsnap.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. medsafe.govt.nz [medsafe.govt.nz]
- 14. merck.ca [merck.ca]
- 15. Doribax (Doripenem for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.hres.ca [pdf.hres.ca]
- 20. drugs.com [drugs.com]
- 21. Oral this compound Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 23. LB-3. Oral this compound Hydrobromide is Non-inferior to IV Ertapenem in Complicated Urinary Tract Infection (cUTI) and Acute Pyelonephritis (AP) – Results from the Pivotal ADAPT-PO Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Spero Therapeutics this compound Hydrobromide Phase 3 Data Published in The New England Journal of Medicine | The Lundbeck Foundation [lundbeckfonden.com]
- 25. academic.oup.com [academic.oup.com]
- 26. academic.oup.com [academic.oup.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. reference.medscape.com [reference.medscape.com]
Tebipenem Pivoxil's performance against pathogens resistant to other antibiotics
An essential guide for researchers and drug development professionals on the performance of Tebipenem Pivoxil, an oral carbapenem, in overcoming antibiotic resistance.
This guide provides a comprehensive comparison of this compound's efficacy against pathogens resistant to other antibiotics, supported by experimental data from in vitro studies and clinical trials.
This compound, a prodrug of the active moiety tebipenem, has demonstrated potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its novel oral formulation addresses a significant unmet need for treating infections caused by multi-drug resistant (MDR) organisms outside of a hospital setting, potentially reducing the reliance on intravenous therapies.[3][4]
Performance Against Key Resistant Pathogens
Tebipenem exhibits robust in vitro activity against many challenging resistant phenotypes, including extended-spectrum β-lactamase (ESBL)-producing and fluoroquinolone-resistant Enterobacterales.[5][6]
In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of tebipenem and comparator antibiotics against various resistant bacterial isolates. Lower MIC values indicate greater potency.
Table 1: Comparative MICs (μg/mL) of Tebipenem and Other Antibiotics Against Resistant Enterobacterales
| Organism/Resistance Profile | Tebipenem (MIC90) | Meropenem (MIC90) | Ertapenem (MIC90) | Imipenem (MIC90) | Ceftriaxone (MIC90) | Ciprofloxacin (MIC90) |
| ESBL-producing E. coli | 0.06[7] | 0.06[8] | 0.03[8] | 0.25[9] | >128[10] | - |
| ESBL-producing K. pneumoniae | ≤0.125[11] | 0.06[9] | - | - | >128[10] | - |
| Fluoroquinolone-resistant Enterobacterales | Potent activity reported[6] | - | - | - | - | - |
| Enterobacterales (Overall UTI isolates) * | 0.06[8] | 0.06[8] | 0.03[8] | - | >128[10] | - |
MIC90: The minimum concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates.
Table 2: Comparative MICs (μg/mL) of Tebipenem and Other Antibiotics Against Gram-Positive Pathogens
| Organism | Tebipenem (MIC90) | Meropenem (MIC90) | Imipenem/Cilastatin (MIC90) | Ceftriaxone (MIC90) |
| MSSA | ≤0.125[10] | 0.25[10] | 2[10] | 4[10] |
| MRSA | 16[10] | 32[10] | 128[10] | >128[10] |
| MSSE | 0.5[10] | 1[10] | 1[10] | 16[10] |
| MRSE | 8[10] | 16[10] | 64[10] | >128[10] |
MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus; MSSE: Methicillin-sensitive Staphylococcus epidermidis; MRSE: Methicillin-resistant Staphylococcus epidermidis.
Clinical Efficacy in Complicated Urinary Tract Infections (cUTI)
Phase 3 clinical trials have demonstrated the non-inferiority of oral this compound hydrobromide compared to intravenous (IV) carbapenems in treating complicated urinary tract infections (cUTI), including acute pyelonephritis, often caused by resistant pathogens.[12][13][14]
Table 3: Clinical Outcomes from Phase 3 Trials in cUTI
| Trial | Treatment Arms | Primary Endpoint | Overall Response Rate (this compound HBr) | Overall Response Rate (Comparator) | Key Findings |
| ADAPT-PO | Oral this compound HBr vs. IV Ertapenem[12] | Composite of clinical cure and favorable microbiological response | 58.8% | 61.6% | Oral tebipenem was non-inferior to IV ertapenem.[12] |
| PIVOT-PO | Oral this compound HBr vs. IV Imipenem-Cilastatin[14] | Composite of clinical cure and microbiological eradication | Met non-inferiority endpoint | Met non-inferiority endpoint | Oral tebipenem was non-inferior to IV imipenem-cilastatin.[14] |
Mechanism of Action
Tebipenem's bactericidal effect stems from its ability to inhibit bacterial cell wall synthesis.[1] Like other carbapenems, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2] This disruption leads to a weakened cell wall and subsequent cell lysis. A key advantage of tebipenem is its stability against many β-lactamase enzymes that can degrade other β-lactam antibiotics.[1][2]
Mechanism of action of this compound.
Experimental Protocols
The data presented in this guide are based on standardized and well-documented experimental methodologies.
Antibiotic Susceptibility Testing
-
Method: The in vitro activity of tebipenem and comparator agents is primarily determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8]
-
Procedure:
-
Bacterial isolates are cultured to a standardized concentration.
-
Serial twofold dilutions of each antibiotic are prepared in microtiter plates.
-
The bacterial suspension is inoculated into the wells containing the antibiotic dilutions.
-
Plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[7]
-
Workflow for Broth Microdilution MIC Testing.
Clinical Trial Design (ADAPT-PO Example)
-
Study Design: A Phase 3, international, randomized, double-blind, double-dummy trial was conducted to compare the efficacy and safety of oral this compound hydrobromide with intravenous ertapenem in patients with cUTI or acute pyelonephritis.[12][15]
-
Patient Population: Hospitalized adult patients with a clinical diagnosis of cUTI or acute pyelonephritis.[12]
-
Randomization: Patients were randomly assigned in a 1:1 ratio to one of the two treatment groups.[12]
-
Treatment Arms:
-
Duration of Therapy: 7 to 10 days, with a provision for up to 14 days in patients with bacteremia.[12]
-
Primary Endpoint: The primary efficacy outcome was the overall response at the test-of-cure visit (day 19 ± 2 days). This was a composite endpoint including both clinical cure (resolution of symptoms) and a favorable microbiological response (eradication of the baseline pathogen).[12]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Impact of this compound on the intestinal microbiota and on establishment of colonization with carbapenem-resistant Klebsiella pneumoniae in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study helps develop new treatment option for multi-drug resistant infections | EurekAlert! [eurekalert.org]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo activity of tebipenem against ESBL-producing E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral this compound Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. the-hospitalist.org [the-hospitalist.org]
- 14. Phase 3 Trial Shows Promise for Oral Antibiotic this compound hydrobromide in Treating Complicated UTIs [medicaldialogues.in]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Comparative Analysis of Tebipenem Pivoxil and Cefditoren Pivoxil for the Treatment of Pediatric Acute Otitis Media
A detailed guide for researchers and drug development professionals on the efficacy, safety, and pharmacological profiles of two key oral antibiotics.
The management of acute otitis media (AOM) in children, a prevalent and challenging pediatric infection, necessitates the use of effective and safe oral antibiotics. This guide provides a comprehensive comparative analysis of two prominent oral beta-lactam antibiotics: Tebipenem Pivoxil, the first orally available carbapenem, and Cefditoren Pivoxil, a third-generation cephalosporin. This document synthesizes clinical trial data, pharmacokinetic and pharmacodynamic (PK/PD) parameters, and safety profiles to offer an objective comparison for researchers, scientists, and drug development professionals.
Efficacy in Pediatric Acute Otitis Media
Both this compound and Cefditoren Pivoxil have demonstrated high clinical efficacy in the treatment of pediatric AOM. Clinical studies have shown excellent response rates, even in cases involving drug-resistant pathogens, which are an increasing concern in pediatric respiratory tract infections.
A postmarketing surveillance of this compound for pediatric infections, including otitis media, reported a clinical efficacy rate of 93.7% (1,389 out of 1,482 patients).[1][2] Similarly, a large-scale postmarketing study of Cefditoren Pivoxil in pediatric patients with AOM showed a clinical response rate of 93.5% (1,831 out of 1,958 patients).[3][4][5]
Bacteriological Eradication
The effectiveness of an antibiotic is critically determined by its ability to eradicate the causative pathogens. The primary bacteria responsible for AOM are Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.
This compound has demonstrated high eradication rates for these key pathogens. A postmarketing surveillance study reported eradication rates of 94.4% for S. pneumoniae, 92.2% for H. influenzae, and 97.8% for M. catarrhalis.[1][2]
Cefditoren Pivoxil has also shown strong bacteriological efficacy. In a postmarketing study, the eradication rates were 83.3% for S. pneumoniae, 87.1% for H. influenzae, and 88.9% for M. catarrhalis.[4] The drug has also been noted for its activity against penicillin-insensitive S. pneumoniae.[6]
Comparative Data Summary
The following tables provide a structured comparison of the quantitative data available for this compound and Cefditoren Pivoxil in the context of pediatric AOM.
Table 1: Clinical Efficacy
| Parameter | This compound | Cefditoren Pivoxil |
| Overall Clinical Efficacy Rate | 93.7%[1][2] | 93.5%[3][4][5] |
Table 2: Bacteriological Eradication Rates
| Pathogen | This compound | Cefditoren Pivoxil |
| Streptococcus pneumoniae | 94.4%[1][2] | 83.3%[4] |
| Haemophilus influenzae | 92.2%[1][2] | 87.1%[4] |
| Moraxella catarrhalis | 97.8%[1][2] | 88.9%[4] |
Table 3: Pharmacokinetic Parameters in Pediatric Patients
| Parameter | This compound | Cefditoren Pivoxil |
| Dosage | 4 or 6 mg/kg b.i.d.[7] | 3-6 mg/kg t.i.d.[8][9] |
| Cmax (Maximum Concentration) | ~5.3 µg/ml[10] | 1.54 - 2.85 µg/ml[9] |
| Tmax (Time to Maximum Concentration) | Not specified | ~2 hours[11][12] |
| t1/2 (Half-life) | ~1 hour[13] | ~1-2.2 hours[9][11][12] |
| Penetration into Middle Ear Effusion | Good transfer, with a Cmax of 1.2 µg/ml and an effusion to plasma AUC ratio of 0.36[10] | Transferred into otorrhea at a mean concentration of 0.58 µg/ml after a 3 mg/kg dose[6] |
Table 4: Safety Profile
| Adverse Drug Reactions | This compound | Cefditoren Pivoxil |
| Incidence of Adverse Drug Reactions | 9.97%[1][2] | 1.79%[3][4][5] |
| Most Common Adverse Drug Reaction | Diarrhea (9.52%)[1][2] | Diarrhea (1.30%)[3][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Clinical Efficacy and Safety Assessment (Postmarketing Surveillance)
The clinical efficacy and safety data for both drugs are largely derived from extensive postmarketing surveillance studies conducted in Japan.
-
Patient Population: Pediatric patients diagnosed with acute otitis media.
-
Drug Administration:
-
Efficacy Evaluation: Clinical efficacy was typically assessed based on the improvement of symptoms and findings from the tympanic membrane.
-
Bacteriological Evaluation: Causative pathogens were identified from middle ear discharge or nasopharyngeal swabs collected before treatment. Bacteriological eradication was confirmed by follow-up cultures.
-
Safety Evaluation: All adverse events reported during the study period were recorded and analyzed.
Pharmacokinetic Studies
Pharmacokinetic parameters were determined through population pharmacokinetic analyses in pediatric patients.
References
- 1. [Evaluation of safety and efficacy of this compound granules for pediatric in pneumonia, otitis media and sinusitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Evaluation of the safety and efficacy of cefditoren pivoxil fine granules for pediatric use in pediatric patients with acute otitis media] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Evaluation of the safety and efficacy of cefditoren pivoxil fine granules for pediatric use in pediatric patients with acute otitis media]. | Semantic Scholar [semanticscholar.org]
- 6. [Efficacy of cefditoren pivoxil in the treatment of acute otitis media due to benzylpenicillin-insensitive Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of this compound (ME1211), a novel oral carbapenem antibiotic, in pediatric patients with otolaryngological infection or pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. antibiotics.or.jp [antibiotics.or.jp]
- 9. [Pharmacokinetic and clinical studies of cefditoren pivoxil in the pediatric field. Pediatric Study Group of ME1207] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Good transfer of tebipenem into middle ear effusion conduces to the favorable clinical outcomes of this compound in pediatric patients with acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetic analysis of cefditoren pivoxil in pediatric patients with infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
In vivo validation of Tebipenem Pivoxil's efficacy in animal infection models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tebipenem Pivoxil's in vivo efficacy in established animal infection models against key pathogens. The data presented is compiled from various preclinical studies to offer insights into its potential therapeutic applications.
This compound, an orally available carbapenem, has demonstrated significant efficacy in various murine models of infection, positioning it as a potential treatment for infections caused by multidrug-resistant bacteria. This guide summarizes key findings from in vivo studies, presenting comparative data on its performance against other antibiotics and detailing the experimental protocols used in these evaluations.
Comparative Efficacy in Murine Infection Models
The following tables summarize the in vivo efficacy of this compound compared to other antimicrobial agents in different murine infection models. These models are standard in preclinical antibiotic development and provide valuable data on the potential therapeutic effectiveness of new compounds.
Systemic Infection (Sepsis) Model
Table 1: Efficacy of this compound in Murine Sepsis Models
| Pathogen | Animal Model | This compound Dose (mg/kg) | Comparator & Dose (mg/kg) | This compound Survival Rate (%) | Comparator Survival Rate (%) | Source(s) |
| Staphylococcus aureus ATCC 29213 | ICR Mice | 100 | Meropenem (Dose not specified) | Significantly Higher | Lower | [1][2][3] |
| Escherichia coli ATCC 25922 | ICR Mice | 100 | Meropenem (Dose not specified) | Significantly Higher | Lower | [1][2][3] |
| Pseudomonas aeruginosa ATCC 27853 | ICR Mice | 100 | Meropenem (Dose not specified) | Significantly Higher | Lower | [1][2][3] |
| Klebsiella pneumoniae | ICR Mice | 100 | Meropenem (Dose not specified) | Significantly Higher | Lower | [1][2][3] |
| Bacillus anthracis | Murine Model | Not Specified | Ciprofloxacin (Dose not specified) | 73-75% | 25-75% | [4][5] |
| Yersinia pestis | Murine Model | Not Specified | Ciprofloxacin (Dose not specified) | Significantly Higher | Significantly Higher | [4][5] |
Note: In several studies, the survival rate in the this compound group was noted to be remarkably higher than in the meropenem group across all tested sepsis models[1][2][3].
Localized Infection Models
Table 2: Efficacy of this compound in Murine Thigh and Lung Infection Models
| Infection Model | Pathogen | This compound Efficacy | Comparator(s) | Key Findings | Source(s) |
| Thigh Infection | Escherichia coli | Effective | Not specified | Demonstrated good antibacterial potency. | [6] |
| Thigh Infection | Klebsiella pneumoniae | Effective | Not specified | Showed good antibacterial activity. | [6] |
| Lung Infection | Klebsiella pneumoniae ATCC 43816 | Effective | Not specified | Indicated good antibacterial potency. | [6] |
| Lung Infection | Penicillin-Resistant Streptococcus pneumoniae | Higher therapeutic efficacy | Cefditoren pivoxil, Faropenem | Outperformed comparator oral beta-lactams. | |
| Lung Infection | β-lactamase-nonproducing ampicillin-resistant Haemophilus influenzae | Higher therapeutic efficacy | Cefditoren pivoxil, Faropenem | Showed superior efficacy to other oral beta-lactams. |
Urinary Tract Infection (UTI) Model
Table 3: Efficacy of this compound in a Murine Ascending Urinary Tract Infection (UTI) Model
| Pathogen | This compound Efficacy | Comparator(s) | Key Findings | Source(s) |
| Escherichia coli | Good antibacterial potency | Intravenous carbapenems | Microbiological activity was equivalent to that of intravenous carbapenems. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the generalized protocols for the key animal infection models cited in the efficacy tables.
Murine Sepsis Model
This model evaluates the efficacy of antibiotics against systemic infections.
-
Animal Model: Typically, male ICR mice are used.
-
Infection: Mice are challenged via intraperitoneal injection with a lethal dose of a bacterial suspension (e.g., S. aureus, E. coli, P. aeruginosa, or K. pneumoniae).
-
Treatment: this compound or a comparator drug is administered orally or via the appropriate route, often simultaneously with the bacterial challenge.
-
Endpoint: The primary endpoint is the survival rate, monitored over a defined period (e.g., 7 days). The dose at which 50% of the animals survive (ED50) can also be calculated.
Neutropenic Thigh Infection Model
This model is used to assess the efficacy of antibiotics in a localized deep-tissue infection, often in an immunocompromised host.
-
Animal Model: Mice (e.g., ICR or Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A defined inoculum of bacteria (e.g., E. coli or K. pneumoniae) is injected into the thigh muscle of the neutropenic mice.
-
Treatment: Treatment with this compound or a comparator antibiotic is initiated at a specified time post-infection (e.g., 2 hours) and may be administered as single or multiple doses.
-
Endpoint: At a predetermined time after treatment (e.g., 24 hours), mice are euthanized, and the thigh tissue is excised, homogenized, and plated to determine the bacterial load (log10 CFU/thigh).
Murine Ascending Urinary Tract Infection (UTI) Model
This model mimics human UTIs, particularly cystitis and pyelonephritis.
-
Animal Model: Female mice are typically used for this model.
-
Infection: A suspension of a uropathogenic bacterial strain (e.g., E. coli) is instilled directly into the bladder via a transurethral catheter.
-
Treatment: Oral administration of this compound or a comparator is initiated at a set time after the bacterial challenge.
-
Endpoint: After a specified treatment duration, the mice are euthanized, and the bladder and kidneys are aseptically removed, homogenized, and plated to quantify the bacterial burden (log10 CFU/organ).
Summary of Findings
The available in vivo data consistently demonstrate the potent antibacterial activity of this compound against a range of clinically relevant pathogens in established animal infection models. Notably, in murine sepsis models, this compound showed a higher survival rate compared to meropenem against several key bacteria[1][2][3]. In localized thigh and lung infection models, it was effective against common respiratory and soft tissue pathogens, outperforming other oral beta-lactams in some instances. Furthermore, in a murine UTI model, this compound's efficacy was comparable to that of intravenous carbapenems, highlighting its potential as an oral step-down therapy[6]. These findings underscore the potential of this compound as a valuable oral therapeutic option for a variety of bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro and In Vivo Characterization of Tebipenem, an Orally Active Carbapenem, against Biothreat Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Tebipenem Pivoxil
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Tebipenem Pivoxil, a carbapenem antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, preventing environmental contamination, and mitigating the development of antimicrobial resistance. This compound is classified as harmful if swallowed, a skin and eye irritant, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, standard disposal methods such as flushing down the drain or discarding in regular solid waste are strictly prohibited.
The primary method for rendering this compound inactive is through chemical degradation via alkaline hydrolysis, which effectively cleaves the β-lactam ring, the core structural component responsible for its antibacterial activity.
Quantitative Data for Disposal
For clarity and ease of comparison, the following table summarizes the key quantitative parameters for the chemical inactivation of this compound.
| Parameter | Value | Notes |
| Inactivating Agent | Sodium Hydroxide (NaOH) | A common and effective agent for the hydrolysis of β-lactam antibiotics.[1][3] |
| Concentration | 1 M | Sufficient to achieve complete hydrolysis of the β-lactam ring.[3] |
| Temperature | Room Temperature | The reaction proceeds effectively at ambient laboratory temperatures. |
| Reaction Time | ≥ 24 hours | Ensures complete degradation of the antibiotic. Shorter times may be effective but require verification. |
| pH of final solution | Neutral (6.0-8.0) | Neutralization is required before disposal into the wastewater system. |
Experimental Protocol: Chemical Inactivation of this compound Waste
This protocol details the step-by-step methodology for the chemical degradation of this compound waste in a laboratory setting. This procedure should be performed in a designated waste collection area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Materials:
-
This compound waste (solid or in solution)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container (chemically resistant and sealable)
-
Stir bar and stir plate (optional, for mixing)
Procedure:
-
Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and experimental solutions, in a designated, clearly labeled, and chemically resistant waste container.
-
-
Alkaline Hydrolysis:
-
For liquid waste, add an equal volume of 1 M NaOH solution to the waste container.
-
For solid waste, dissolve in a minimal amount of a suitable solvent (e.g., water, DMSO) before adding the 1 M NaOH solution. Ensure the final concentration of NaOH is sufficient to maintain a highly alkaline environment.
-
If the waste is in a non-aqueous solvent, it may be necessary to first evaporate the solvent in a fume hood before proceeding with hydrolysis.
-
-
Incubation:
-
Seal the waste container and allow the mixture to stand at room temperature for a minimum of 24 hours.
-
For larger volumes or more concentrated waste, gentle stirring using a magnetic stir bar and stir plate can enhance the degradation process.
-
-
Neutralization:
-
After the incubation period, check the pH of the solution using a pH strip or meter. The solution will be highly alkaline.
-
Carefully add 1 M HCl solution dropwise while gently stirring to neutralize the mixture. The target pH is between 6.0 and 8.0. Exercise caution as the neutralization reaction is exothermic.
-
-
Final Disposal:
-
Once the solution is neutralized, it can be safely discharged into the sanitary sewer system, followed by flushing with a copious amount of water, in accordance with local regulations.
-
Record the treatment and disposal in the laboratory's chemical waste log.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these standardized procedures, research institutions can ensure the safe and responsible handling of this compound waste, thereby protecting laboratory personnel and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
